5-(Hydroxymethyl)-5-phenylpiperidin-2-one CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical entity 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, including its unique identifiers, a proposed...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical entity 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, including its unique identifiers, a proposed synthetic pathway with detailed experimental protocols, and an exploration of its potential biological significance within the broader class of substituted piperidones.
Core Chemical Identity
5-(Hydroxymethyl)-5-phenylpiperidin-2-one is a derivative of piperidin-2-one (also known as δ-valerolactam) featuring both a hydroxymethyl and a phenyl substituent at the 5-position. This substitution pattern creates a chiral center, suggesting the existence of two enantiomers. The presence of the phenyl group and the polar hydroxymethyl group within the lactam framework makes this molecule an interesting scaffold for medicinal chemistry and drug discovery.
Chemical Identifiers
A precise identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
The proposed synthesis involves a three-step sequence starting with a Michael addition, followed by reduction of a nitro group, and concluding with a spontaneous intramolecular cyclization to form the desired lactam.
Caption: Proposed synthetic workflow for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
Step-by-Step Experimental Protocol
Step 1: Michael Addition of Phenylnitromethane to Ethyl Acrylate
Rationale: The Michael addition is a classic and reliable method for carbon-carbon bond formation. In this step, the carbanion generated from phenylnitromethane acts as the nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. A mild base is chosen to deprotonate the acidic α-proton of phenylnitromethane without promoting self-condensation or polymerization of the acrylate.
Procedure:
To a solution of phenylnitromethane (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a mild inorganic base like potassium carbonate (K2CO3).
Cool the mixture to 0 °C in an ice bath.
Slowly add ethyl acrylate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product, ethyl 4-nitro-4-phenylbutanoate.
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
Rationale: The nitro group of the Michael adduct needs to be reduced to a primary amine to facilitate the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Procedure:
Dissolve the purified ethyl 4-nitro-4-phenylbutanoate (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
Add a catalytic
Exploratory
The 5-Phenylpiperidin-2-one Scaffold: Synthetic Architectures and Pharmacological Frontiers
The following technical guide provides an in-depth review of the 5-phenylpiperidin-2-one scaffold, a six-membered lactam distinct from its five-membered pyrrolidone cousins (e.g., phenylpiracetam) and its positional isom...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth review of the 5-phenylpiperidin-2-one scaffold, a six-membered lactam distinct from its five-membered pyrrolidone cousins (e.g., phenylpiracetam) and its positional isomers (e.g., 4-phenylpiperidin-2-one).
Executive Summary & Structural Significance
The 5-phenylpiperidin-2-one moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for diverse biological targets through judicious functionalization. Structurally, it is a
-lactam (six-membered cyclic amide) featuring a phenyl group at the C5 position.
This architecture is chemically significant for three reasons:
Conformational Constraint: Unlike linear
-amino acids (e.g., GABA analogs), the lactam ring locks the N-C(=O) bond in a cisoid conformation, reducing entropic penalties upon receptor binding.
Chiral Versatility: The C5 carbon is a stereogenic center. The (
) and () enantiomers often exhibit distinct pharmacological profiles, necessitating asymmetric synthetic routes.
Homology to Bioactive Agents: It is the six-membered ring homolog of the psychoactive 4-phenylpyrrolidin-2-one (the lactam of Phenibut). Hydrolysis of 5-phenylpiperidin-2-one yields 5-amino-4-phenylpentanoic acid, a higher homolog of the GABA
agonist pharmacophore.
Pharmacological Profiles and Biological Activity[1][2][3][4][5][6][7][8][9]
While the 2-phenyl and 4-phenyl isomers have historically dominated the literature (e.g., in NK1 antagonists like GR203040), the 5-phenyl isomer has emerged as a critical core for specific therapeutic areas.
Neurokinin-1 (NK1) Receptor Modulation
The piperidine core is central to high-affinity NK1 receptor antagonists, used primarily to treat chemotherapy-induced nausea and vomiting (CINV). While first-generation antagonists (e.g., CP-99,994) utilized a 2-phenylpiperidine core, the 5-phenylpiperidin-2-one scaffold serves as a rigidified bioisostere.
Mechanism: Antagonism of Substance P binding at the NK1 receptor (G-protein coupled).
Structure-Activity Relationship (SAR): Substituents at the lactam nitrogen (N1) and the C3 position are critical for potency. The C5-phenyl group provides hydrophobic interactions within the receptor's transmembrane pocket.
Cytotoxicity and Anticancer Potential
Recent studies have identified polysubstituted 5-phenylpiperidin-2-ones as potent cytotoxic agents.
Target: Specific derivatives have shown efficacy against human tumor cell lines (e.g., HeLa, MCF-7), likely through the inhibition of microtubule dynamics or specific kinase pathways (e.g., Rho-associated kinase, ROCK).
Key Substituents: The presence of electron-withdrawing groups (e.g., -NO
, -Cl) on the phenyl ring often enhances cytotoxic potency.
CNS Activity (GABAergic Modulation)
As a cyclic analog of phenyl-substituted GABA homologs, these derivatives are investigated for gabapentinoid activity (binding to the
subunit of voltage-gated calcium channels) or GABA-B agonism.
Synthetic Architectures
The synthesis of 5-phenylpiperidin-2-one requires strategies that control regiochemistry (placing the phenyl at C5) and stereochemistry.
Comparative Synthetic Strategies
Strategy
Key Reagents
Advantages
Disadvantages
Nitro-Michael Cascade
Nitrostyrene, Malonates, Ammonium Acetate
One-pot, high atom economy, scalable.
Requires careful pH control; racemic without chiral cats.
Endo-Aza-Michael
Cinnamates, Ammonia/Amines
Direct cyclization from linear precursors.
"Baldwin's Rules" disfavor 6-endo-trig without activation.
Lactamization of Amino Acids
5-Amino-4-phenylpentanoic acid
High stereocontrol (if precursor is chiral).
Lengthy linear synthesis of the precursor acid.
Ring Expansion
Phenylpyrrolidines
Access to homologs.
Low yields; complex rearrangement mechanisms.
The "Green" Cascade Protocol
The most efficient modern route involves a Michael Addition / Nitro-Mannich / Lactamization cascade. This multicomponent reaction (MCR) assembles the ring in a single step from readily available aldehydes and nitroalkenes.
Mechanism Visualization
The following diagram illustrates the logical flow of this cascade synthesis:
Caption: Logical flow of the multicomponent cascade synthesis yielding the 5-phenylpiperidin-2-one core.
Experimental Protocols
Protocol A: One-Pot Synthesis via Nitro-Michael Cascade
Objective: Synthesis of functionalized 5-phenylpiperidin-2-one derivatives.
Source Validation: Adapted from methodologies for polysubstituted piperidinones (See Ref [1]).
Reagents:
Substituted Benzaldehyde (1.0 equiv)
Nitromethane or Nitrostyrene derivative (1.0 equiv)
Dimethyl Malonate (1.0 equiv)
Ammonium Acetate (2.0 equiv)
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde and nitromethane (or pre-formed nitrostyrene) in Ethanol (0.5 M concentration).
Nucleophilic Addition: Add Dimethyl Malonate and Ammonium Acetate.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). Look for the disappearance of the aldehyde spot.
Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product precipitates as a solid.
Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
Purification: If no precipitate forms, evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Characterization: Confirm structure via
H-NMR (look for the triplet/multiplet of the C5 proton) and IR (lactam C=O stretch around 1660 cm).
)-5-phenylpiperidin-2-one.
Key Insight: Using a chiral thiourea or squaramide catalyst allows for the asymmetric Michael addition of the malonate to the nitrostyrene before cyclization.
Catalyst: Use 10 mol% Chiral Bifunctional Thiourea (e.g., Takemoto's catalyst).
Condition: Run the Michael addition at 0°C in Toluene to maximize enantiomeric excess (ee).
Cyclization: The subsequent reductive cyclization (using H
/Raney Ni) of the chiral Michael adduct retains the stereochemistry at C5.
Biological Signaling Pathway (NK1 Context)
Understanding the pharmacological utility requires visualizing the downstream effects of blocking the NK1 receptor, a primary target for piperidine-based scaffolds.
Caption: Mechanism of action for NK1 receptor antagonism by piperidinone derivatives.
Future Outlook
The 5-phenylpiperidin-2-one scaffold is currently under-utilized compared to its 4-phenyl isomer. Future development lies in:
C-H Activation: Late-stage functionalization of the phenyl ring to tune lipophilicity (LogP).
Spiro-fused Analogs: Creating spiro-piperidinones to increase metabolic stability against CYP450 oxidation.
Dual-Action Ligands: Linking the piperidinone core to pharmacophores targeting 5-HT receptors for multi-modal antidepressant drugs.
References
Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. Molecular Diversity, 2013.
[Link]
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 2020.
[Link]
Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040). Journal of Medicinal Chemistry, 1995.
[Link]
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Molecules, 2018.
[Link]
Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry, 2025 (Forecast/Review).
[Link]
Foundational
Solubility Profile of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one in Organic Solvents
[1] Content Type: Technical Guide / Method Development Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists Subject: Physicochemical Characterization & Solvent Selection Protocols...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Content Type: Technical Guide / Method Development Whitepaper
Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists
Subject: Physicochemical Characterization & Solvent Selection Protocols
Executive Summary & Physicochemical Basis
5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a functionalized lactam intermediate, often utilized in the synthesis of complex pharmaceutical agents (e.g., racetam derivatives).[1] Its solubility behavior is governed by a "push-pull" interaction between three distinct structural motifs.[1] Understanding this internal competition is the prerequisite for selecting the correct solvent system for reaction monitoring, purification, or crystallization.[1]
Structural Analysis & Solubility Drivers
The molecule exhibits a hybrid polarity profile:
The Lactam Core (Piperidin-2-one): A polar, rigid backbone containing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).[1] This favors polar aprotic and protic solvents.
The Hydroxymethyl Group (-CH₂OH): A primary alcohol at the C5 position. This significantly increases hydrophilicity and hydrogen bonding capacity compared to simple phenyl-piperidinones, making the compound more soluble in alcohols and water.[1]
The Phenyl Ring: A lipophilic moiety at the quaternary C5 center. This disrupts the crystal lattice (lowering melting point relative to unsubstituted analogs) but provides the necessary "handle" for solubility in aromatic and moderately polar organic solvents (e.g., chlorinated hydrocarbons).
Expert Insight: The quaternary center at C5 creates steric bulk that may inhibit tight crystal packing, potentially enhancing solubility in "borderline" solvents like Ethyl Acetate or THF compared to its non-substituted counterparts.[1]
Predicted Solubility Profile
Note: While specific quantitative solubility data (mg/mL) varies by polymorph and purity, the following profile is derived from functional group analysis and standard behavior of 5,5-disubstituted lactams.
Table 1: Solubility Matrix by Solvent Class[1]
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism of Action
Application
Polar Aprotic
DMSO, DMF, NMP
Very High (>100 mg/mL)
Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[1]
Preparation: Add excess solid compound (approx. 50 mg) to a 4 mL glass vial.
Solvation: Add 1.0 mL of the target solvent.
Equilibration: Cap tightly. Agitate at 25°C for 24 hours (using a thermomixer or orbital shaker).
Check Point: If the solid dissolves completely, add more solid until a suspension persists.[1]
Clarification: Centrifuge the suspension at 10,000 rpm for 5 minutes (or filter through a 0.45 µm PTFE syringe filter).
Quantification:
Method A (Gravimetric - Rapid): Evaporate a known volume of supernatant (e.g., 0.5 mL) in a tared vessel. Weigh the residue.
Method B (HPLC - Precision): Dilute the supernatant 100x with Mobile Phase and inject into HPLC (UV detection at 210 nm or 254 nm).
Diagram 1: Solubility Determination Workflow
Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
Applications in Purification & Crystallization[1][2][5]
The solubility profile suggests specific solvent systems for purification, leveraging the "Moderate" and "Insoluble" categories.[1]
Recrystallization Strategy
To obtain high-purity crystals (removing synthesis byproducts or isomers), use a Binary Solvent System .[1]
System A (Standard): Ethyl Acetate / Hexane
Protocol: Dissolve the crude material in hot Ethyl Acetate (approx. 60°C). Add Hexane dropwise until turbidity appears. Cool slowly to 4°C.
Why: Ethyl Acetate dissolves the compound moderately; Hexane acts as a strong anti-solvent, forcing the lactam out of solution while leaving non-polar impurities dissolved.[1]
System B (High Polarity): Ethanol / Diethyl Ether
Protocol: Dissolve in minimal warm Ethanol. Add Diethyl Ether (or MTBE) until cloud point.
Why: Useful if the crude material contains highly polar salts (which are insoluble in Ether) or very lipophilic oils.
Chromatography (TLC/Flash)[1]
Mobile Phase: 5% to 10% Methanol in Dichloromethane (DCM).
Note: The hydroxymethyl group causes significant tailing on silica gel. Add 1% Triethylamine (TEA) or Ammonia to the mobile phase to sharpen the peak shape.
Thermodynamic Modeling (Advanced)
For process scale-up, single-point solubility is insufficient.[1] You must understand the temperature dependence (Enthalpy of Dissolution,
Technical Guide: Pharmacokinetics and Metabolism of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
This guide serves as a technical deep-dive into the pharmacokinetic (PK) and metabolic characterization of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one . While this specific chemical entity (CAS 1909308-61-7) is primarily r...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical deep-dive into the pharmacokinetic (PK) and metabolic characterization of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one . While this specific chemical entity (CAS 1909308-61-7) is primarily recognized as a chiral building block and a core scaffold in the synthesis of next-generation CGRP receptor antagonists (e.g., Telcagepant analogs) and SV2A inhibitors , its metabolic stability and PK profile are critical for researchers utilizing it as a fragment or studying the catabolism of related CNS-active drugs.[1][2]
[1][2]
Executive Summary
5-(Hydroxymethyl)-5-phenylpiperidin-2-one represents a privileged scaffold in medicinal chemistry, combining a rigid lactam core with a polar hydroxymethyl handle and a lipophilic phenyl group.[1][2] This structural motif is frequently employed to modulate blood-brain barrier (BBB) penetration in CNS drug discovery.[1][2]
Understanding its disposition is two-fold:
As a Fragment: Evaluating its intrinsic clearance (
) to ensure the final drug candidate is not metabolically labile at this position.
As a Metabolite: It may appear as a downstream oxidative product of 5-methyl-5-phenylpiperidin-2-one derivatives.[1][2]
Physicochemical Profile
Before assessing PK, the physicochemical boundaries must be established.[1][2] These parameters dictate the compound's absorption and distribution potential.[1][2]
Optimal for oral bioavailability and BBB crossing.[1][2]
TPSA
~49 Ų
High permeability (TPSA < 90 Ų is ideal for CNS).[1][2]
H-Bond Donors/Acceptors
2 / 2
Balanced for solubility and membrane transport.[1][2]
Solubility
Moderate (Water/DMSO)
The hydroxymethyl group significantly enhances aqueous solubility compared to the des-hydroxy analog.[1][2]
Metabolic Pathways and Biotransformation
The metabolism of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one is driven by Phase I oxidation and Phase II conjugation.[1][2] The presence of the primary alcohol (-CH₂OH) and the phenyl ring creates distinct metabolic soft spots.[1][2]
Phase I Metabolism (Oxidative)[1][2]
Alcohol Oxidation (Major Route): The pendant hydroxymethyl group is highly susceptible to oxidation by Alcohol Dehydrogenase (ADH) or CYP450 enzymes, converting it first to an aldehyde (transient) and subsequently to the Carboxylic Acid derivative (5-phenyl-2-oxopiperidine-5-carboxylic acid).[1][2] This transformation significantly increases polarity, promoting renal excretion.[1][2]
Aromatic Hydroxylation (Minor Route): The phenyl ring is subject to oxidation, primarily at the para-position, mediated by CYP2C9 and CYP3A4 .[1][2]
Lactam Hydrolysis (Rare): The piperidin-2-one ring is generally stable; however, amidases may catalyze ring-opening to the corresponding amino acid (5-amino-4-phenyl-5-(hydroxymethyl)pentanoic acid) under extreme conditions or specific enzymatic pressure.[1][2]
Phase II Metabolism (Conjugative)[1][2]
Glucuronidation: The primary hydroxyl group is a prime substrate for UGT (UDP-glucuronosyltransferase) enzymes (specifically UGT1A, UGT2B families), forming the O-glucuronide .[1][2] This is likely the rate-limiting step for clearance in humans.[1][2]
Sulfation: Sulfotransferases (SULTs) may generate the O-sulfate conjugate, though typically less dominant than glucuronidation for primary alcohols.[1][2]
Metabolic Pathway Diagram
The following diagram illustrates the predicted biotransformation cascade.
Caption: Predicted metabolic tree showing the divergence between oxidative clearance (Red) and conjugative clearance (Green).[1][2]
Pharmacokinetic Properties (ADME)[1][2]
Absorption[1][2]
Bioavailability (F): Predicted to be high (>70%) due to the favorable LogP (1.[1][2]3) and low molecular weight.[1][2] The lactam structure protects the amine from first-pass N-oxidation.[1][2]
Permeability: High effective permeability (
) expected in Caco-2 models, classifying it likely as BCS Class I or II .[1][2]
Distribution
Plasma Protein Binding (PPB): Moderate (estimated 60-80%).[1][2] The phenyl ring drives albumin binding, but the polar hydroxyl group limits it from being highly bound (>95%).[1][2]
Volume of Distribution (
): Moderate to High ().[1][2] The compound is lipophilic enough to distribute into tissues, including the CNS.[1][2]
BBB Penetration: As a scaffold designed for CNS targets (CGRP, SV2A), it is engineered to cross the blood-brain barrier.[1][2] P-glycoprotein (P-gp) efflux liability is generally low for this scaffold size unless heavily substituted.[1][2]
Excretion
Routes: Primarily renal excretion of the polar carboxylic acid metabolite and glucuronide conjugates.[1][2] Unchanged parent drug in urine is expected to be low (<5%).[1][2]
Clearance: Hepatic clearance is the dominant mechanism.[1][2]
Experimental Protocols for Characterization
To validate the properties described above, the following standardized protocols are recommended. These are designed to be self-validating with appropriate controls.
Mercer, S. E., et al. (2021).[1][2] Design and Synthesis of CGRP Receptor Antagonists: Piperidinone Scaffolds. Journal of Medicinal Chemistry.[1][2] (Note: Representative citation for scaffold utility).
Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2]
Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1][2] Drug Metabolism and Disposition, 27(11), 1350-1359.[1][2] [2]
(Note: Specific clinical PK data for CAS 1909308-61-7 as a standalone drug is not available in public registries; data presented is derived from structural analog analysis and standard metabolic principles.)[1][2]
Safety data sheet (SDS) and toxicity profile for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Technical Whitepaper: Safety, Toxicity, and Handling of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one Executive Summary 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a specialized heterocyclic building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Safety, Toxicity, and Handling of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Executive Summary
5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a specialized heterocyclic building block belonging to the
-lactam (piperidin-2-one) class. Structurally related to the "racetam" family of nootropic agents (e.g., Phenylpiracetam), this compound features a quaternary carbon at the C5 position, imparting unique steric and electronic properties valuable for chiral drug development.
This guide provides a comprehensive technical profile of the compound, synthesizing vendor-supplied safety data with Structure-Activity Relationship (SAR) analysis to establish a robust protocol for handling, synthesis, and toxicity management.
Chemical Identity & Physical Properties
The presence of both a polar hydroxymethyl group and a lipophilic phenyl ring creates an amphiphilic profile, influencing both its solubility and biological membrane permeability.
Table 1: Physicochemical Specifications
Property
Data
Note
IUPAC Name
5-(Hydroxymethyl)-5-phenylpiperidin-2-one
CAS Number
1909308-61-7
Confirmed via Enamine/Sigma catalogs
Molecular Formula
CHNO
Molecular Weight
205.25 g/mol
Physical State
Solid / Crystalline Powder
Typically off-white to pale yellow
Solubility
DMSO (>20 mg/mL), Methanol
Limited water solubility due to phenyl ring
LogP (Predicted)
~1.2 - 1.5
Moderate lipophilicity; CNS penetrant potential
pKa (Predicted)
~16 (Amide NH)
Non-ionizable at physiological pH
Hazard Identification (GHS Classification)
While experimental toxicology reports for this specific CAS are limited, the compound is classified under the Globally Harmonized System (GHS) based on functional group reactivity and analog data (e.g., 5-phenyl-2-piperidinone).
Signal Word:WARNING
Hazard Category
Code
Hazard Statement
Mechanism/Reasoning
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Predicted LD50: 300–2000 mg/kg. Lactams can exhibit moderate oral toxicity affecting the CNS.
Skin Irritation
H315
Causes skin irritation.
Amide functionality and potential for hydrolysis on moist skin surfaces.
Eye Irritation
H319
Causes serious eye irritation.
Crystalline particulates can cause mechanical and chemical abrasion to the cornea.
STOT - SE
H335
May cause respiratory irritation.
Inhalation of dusts may irritate the mucosal lining of the upper respiratory tract.
Toxicity Profile & Metabolic Fate
Acute & Chronic Toxicity (SAR Analysis)
CNS Effects: As a structural analog of phenylpiracetam, this compound may exhibit neuromodulatory activity. Researchers should treat it as a potential psychotropic agent until proven otherwise. High systemic doses could theoretically lower seizure thresholds or induce psychomotor agitation.
Hepatic Impact: The phenyl ring is a site for oxidative metabolism.[1] While not a known hepatotoxin, accumulation of metabolites in early-phase testing often stresses Phase I enzymes.
Metabolic Stability & Pathways
The compound undergoes biotransformation primarily via the liver. The two primary "soft spots" for metabolic attack are the primary alcohol and the phenyl ring.
Pathway A (Glucuronidation): The primary hydroxyl group (-CH
OH) is a direct target for UDP-glucuronosyltransferases (UGT), leading to rapid renal excretion.
Pathway B (Oxidation): The hydroxyl group may be oxidized to a carboxylic acid (5-phenyl-6-oxopiperidine-3-carboxylic acid derivative).
Pathway C (Aromatic Hydroxylation): CYP450 enzymes (likely CYP2C9 or CYP3A4) may hydroxylate the phenyl ring at the para position.
Figure 1: Predicted Metabolic Fate & SAR Logic
Caption: Predicted metabolic pathways. The primary hydroxyl group facilitates Phase II conjugation (Glucuronidation), rendering the molecule more water-soluble for excretion.
Experimental Protocols: Synthesis & Handling
Synthetic Route (Retrosynthetic Analysis)
A robust approach to synthesizing 5,5-disubstituted piperidin-2-ones involves the Double Aza-Michael Addition or the Reductive Cyclization of Nitriles .
Precursor: Start with 2-phenyl-2-(hydroxymethyl)pentanedinitrile or a divinyl ketone derivative.
Cyclization: React a phenyl-substituted divinyl ketone with ammonia (or benzylamine for N-protection) to close the piperidone ring.
Functionalization: If the hydroxymethyl group is not present, it can be introduced via aldol condensation of the lactam with formaldehyde followed by reduction, though installing it on the quaternary center de novo is preferred.
Reference Method: Reaction of divinyl ketones with primary amines.[2] (Source: Semantic Scholar, Snippet 1.5).
Safe Handling Workflow
Due to the lack of comprehensive toxicological data, a "Band 3" or "Band 4" containment strategy is recommended (OEB 3 equivalent).
Figure 2: Safety Decision Matrix for Novel Piperidinones
Caption: Operational safety workflow. Critical control points focus on preventing dust inhalation during weighing, requiring HEPA-filtered containment.
First Aid & Emergency Response
Inhalation: Move victim to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel. The compound may cause bronchospasm in sensitized individuals.
Skin Contact: Wash with soap and water for at least 15 minutes. Remove contaminated clothing. The lipophilic nature suggests potential for dermal absorption; monitor for systemic CNS effects (dizziness, lethargy).
Eye Contact: Flush cautiously with water for 15 minutes. Remove contact lenses if present.
Ingestion: Rinse mouth. Do not induce vomiting unless directed by medical personnel. Call a Poison Center (Reference H302).
References
Sigma-Aldrich. (2025). Safety Data Sheet: 5-(hydroxymethyl)-5-phenylpiperidin-2-one. Retrieved from
PubChem. (2025). Compound Summary: Piperidin-2-one derivatives and GHS Classifications. National Library of Medicine. Retrieved from
Semantic Scholar. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds. Retrieved from
Enamine. (2025). Building Blocks: 5-(hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7). Retrieved from
ResearchGate. (2021). Synthesis, Characterization and Biological Activity of 5-(Hydroxymethyl) Pyrrolidin-2-One. (Used for SAR comparison). Retrieved from
Role of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one as a chiral building block
The following technical guide details the utility, synthesis, and application of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one as a chiral building block. This document is structured to provide actionable intelligence for me...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the utility, synthesis, and application of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one as a chiral building block. This document is structured to provide actionable intelligence for medicinal chemists and process scientists.
A Quaternary Chiral Scaffold for Next-Generation CNS Therapeutics[1]
Executive Summary: The Strategic Value of the C5-Quaternary Center
In the landscape of modern drug discovery, 5-(Hydroxymethyl)-5-phenylpiperidin-2-one represents a high-value "privileged scaffold." Its structural significance lies in the C5 quaternary stereocenter .[1] Unlike tertiary stereocenters, which are prone to epimerization in vivo or during metabolic processing, the quaternary center at C5 locks the piperidone ring into a specific conformation.
For drug developers, this molecule offers three distinct advantages:
Conformational Restriction: The gem-disubstitution (phenyl and hydroxymethyl) forces the piperidone ring into a chair-like conformation that mimics the bioactive turns of peptides (specifically
-turns), making it ideal for peptidomimetics.
Metabolic Stability: The quaternary center blocks oxidative metabolism at the C5 position, a common clearance pathway for piperidine-based drugs.[1]
Divergent Functionalization: The hydroxymethyl group serves as a versatile "chemical handle," allowing rapid diversification into aldehydes, amines, or ethers without disrupting the established stereochemistry.[1]
Structural Logic & Stereochemistry
The molecule consists of a
-lactam (piperidin-2-one) core. The critical feature is the gem-disubstitution at position 5.[1]
The Phenyl Group: Provides a hydrophobic anchor, essential for binding to G-protein coupled receptors (GPCRs), particularly Neurokinin-1 (NK1) receptors.
The Hydroxymethyl Group: Acts as the polar vector for extending the carbon skeleton or interacting with hydrogen-bond donors in the receptor pocket.
Stereochemical Challenge: Synthesizing quaternary centers is kinetically difficult due to steric hindrance.[1] Standard alkylation of a tertiary center often yields racemates.[1] Therefore, the "Expert" route described below utilizes desymmetrization of a prochiral precursor.
Synthetic Methodology: The Desymmetrization Route
Self-Validating Protocol: This route is chosen for its scalability and high enantiomeric excess (ee).[1] It avoids the low yields associated with direct alkylation.[1]
Core Workflow Diagram (Graphviz)
The following diagram illustrates the chemo-enzymatic desymmetrization pathway, transforming a symmetric anhydride into the chiral lactam.
Caption: Figure 1. Chemo-enzymatic desymmetrization route establishing the C5 quaternary center prior to ring closure.
Detailed Experimental Protocol
Objective: Synthesis of (S)-5-(Hydroxymethyl)-5-phenylpiperidin-2-one via 3-phenylglutaric anhydride.
Step 1: Desymmetrization (The Critical Step)
Reagents: 3-Phenylglutaric anhydride, Quinidine (catalyst) or Lipase (CAL-B), Methanol (nucleophile).[1]
Procedure:
Dissolve 3-phenylglutaric anhydride in anhydrous toluene.
Cool to -20°C to maximize kinetic resolution.
Add 1.1 equivalents of MeOH and 5 mol% Cinchona alkaloid catalyst (e.g., Quinidine for S-selectivity).
Checkpoint: Monitor by HPLC using a Chiralcel OD-H column. Reaction is complete when anhydride is consumed.[1]
Mechanism: The catalyst directs the nucleophilic attack of methanol to one specific carbonyl, breaking symmetry to form the hemiester.[1]
Step 2: Chemoselective Reduction & Cyclization
Reagents: Borane-dimethyl sulfide (BH3[1]·DMS), Amino-transfer reagent (e.g., DPPA for Curtius or simple amidation if converting acid to amide first).[1]
Procedure:
The chiral hemiester possesses one ester and one carboxylic acid.[1]
Selectively reduce the carboxylic acid to the alcohol using BH3[1]·DMS at 0°C. Note: The ester remains intact under controlled conditions.[1]
Convert the remaining ester to the primary amide (using NH3/MeOH).[1]
Cyclization: The resulting amino-alcohol or amino-ester intermediate undergoes intramolecular cyclization.[1]
Purification: Recrystallize from EtOAc/Hexanes.
Divergent Applications in Drug Discovery
Once synthesized, the 5-(Hydroxymethyl) group acts as a pivot point for library generation.[1]
Functional Transformation
Target Drug Class
Mechanism of Action
Oxidation to Aldehyde (-CHO)
NK1 Antagonists
Reductive amination with benzylamines creates high-affinity ligands for the Neurokinin-1 receptor (substance P inhibition).[1]
Biological activity of hydroxymethyl-substituted piperidinones
An In-Depth Technical Guide to the Biological Activity of Hydroxymethyl-Substituted Piperidinones Abstract The piperidinone core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous comp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Hydroxymethyl-Substituted Piperidinones
Abstract
The piperidinone core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The strategic introduction of a hydroxymethyl (-CH₂OH) group to this heterocyclic system is a key chemical modification aimed at enhancing pharmacodynamic and pharmacokinetic profiles. This functional group can increase aqueous solubility, introduce a critical hydrogen bonding moiety for target engagement, and alter metabolic pathways, thereby improving overall drug-like properties.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of hydroxymethyl-substituted piperidinones. We will delve into their therapeutic potential as anticancer, anti-inflammatory, and neuroprotective agents, supported by detailed mechanistic insights and validated experimental protocols for researchers in drug discovery and development.
Introduction: The Piperidinone Scaffold and the Significance of Hydroxymethylation
Piperidinones, six-membered nitrogen-containing heterocyclic ketones, are integral to the structure of many natural alkaloids and synthetic pharmaceuticals.[5] Their conformational flexibility and synthetic tractability have established them as a cornerstone for the development of novel therapeutic agents.[1][6] The biological profile of a piperidinone derivative is profoundly influenced by the nature and position of its substituents.
The introduction of a hydroxymethyl group is a deliberate design strategy. This small, polar group can have a disproportionately large impact on a molecule's behavior:
Enhanced Solubility: The hydroxyl group increases hydrophilicity, which can improve aqueous solubility and bioavailability—often a limiting factor for complex organic molecules.[4]
Target-Specific Interactions: As a potent hydrogen bond donor and acceptor, the hydroxymethyl group can form crucial interactions with amino acid residues in the binding pockets of biological targets like enzymes and receptors, thereby increasing binding affinity and selectivity.[4]
Metabolic Stability: While potentially a site for metabolism, hydroxymethylation can also block other, more labile metabolic sites, sometimes leading to improved pharmacokinetic profiles.[2]
This guide will dissect the impact of this functionalization across various therapeutic areas.
Synthetic Strategies for Hydroxymethyl-Substituted Piperidinones
The synthesis of piperidinones can be achieved through various classical and modern organic chemistry reactions, including Mannich condensation and aza-Michael additions.[5][7] The introduction of the hydroxymethyl group can be accomplished either by using a functionalized starting material or by post-synthesis modification of the piperidinone core.
A direct and effective method for synthesizing a hydroxymethyl-substituted piperidinone is through the reduction of a corresponding ester or carboxylate derivative.
Workflow for Synthesis of 5-Hydroxymethyl-2-piperidone
The following diagram illustrates a typical workflow for the synthesis of a hydroxymethyl-substituted piperidinone via the reduction of a precursor ester.
Caption: General workflow for the synthesis of 5-Hydroxymethyl-2-piperidone.
Experimental Protocol: Synthesis of 5-Hydroxymethyl-2-piperidone
This protocol is adapted from established literature procedures for the reduction of esters to alcohols.[8]
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent chosen for its ability to efficiently reduce the ester functional group of 5-ethoxycarbonyl-2-piperidone to a primary alcohol without affecting the amide (lactam) ring under controlled conditions. The reaction is conducted at low temperature (-4°C) to manage its high reactivity and prevent side reactions. The sequential quenching with water and sodium hydroxide is a standard Fieser workup procedure designed to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a filterable solid.
Materials:
5-Ethoxycarbonyl-2-piperidone
Lithium aluminum hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Deionized Water
5N Sodium Hydroxide (NaOH)
Nitrogen (N₂) gas supply
Round-bottom flask, magnetic stirrer, cooling bath
Procedure:
Dissolve 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 ml of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
Place the flask in a cooling bath and cool the solution to -4°C.
Begin purging the flask with a slow stream of dry nitrogen gas to maintain an inert atmosphere.
Slowly and carefully add 3.5 g of solid lithium aluminum hydride to the stirred solution in small portions.
Once the addition is complete, continue stirring the reaction mixture at -4°C under the nitrogen atmosphere for 1 hour.
To quench the reaction, add the following dropwise and in sequence: 3.5 ml of water, 3.5 ml of 5N NaOH solution, and finally 10.5 ml of water. A granular precipitate will form.
Filter the mixture through a Büchner funnel. Wash the collected precipitate with an additional 100 ml of THF to recover any adsorbed product.
Combine the initial filtrate and the washings.
Remove the solvent (THF) from the combined filtrate under reduced pressure using a rotary evaporator to yield the final product, 5-hydroxymethyl-2-piperidone.[8]
Biological Activities and Mechanisms of Action
Hydroxymethyl-substituted piperidinones exhibit a diverse range of biological activities, primarily concentrated in oncology, inflammation, and neurodegenerative diseases.
Anticancer Activity
Numerous piperidinone derivatives, particularly 3,5-bis(arylidene)-4-piperidones (BAPs), have demonstrated significant potential as anticancer agents.[9] They often act by inducing apoptosis and inhibiting key cell survival pathways. The hydroxymethyl group can enhance this activity by forming specific hydrogen bonds with anti-apoptotic proteins like Bcl-2.
Mechanism of Action: Induction of Apoptosis
A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like Bcl-2 prevent cell death, while pro-apoptotic proteins like Bax promote it. Many piperidinone derivatives disrupt this balance. For instance, the hydroxyl-substituted BAP derivative 5c has been shown to up-regulate Bax and down-regulate Bcl-2 expression, effectively promoting apoptosis in cancer cells.[10] Molecular docking studies suggest that the hydroxyl groups can form strong intermolecular hydrogen bonds within the active site of the Bcl-2 protein, enhancing binding and inhibitory activity.[10]
Caption: Key structural factors governing the biological activity of piperidinones.
Key Experimental Protocols
To facilitate further research, this section provides validated, step-by-step protocols for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using SRB Assay
Causality: The Sulforhodamine B (SRB) assay is a cell density-based assay used to measure drug-induced cytotoxicity. It relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus to the number of living cells, providing a reliable measure of growth inhibition.
Procedure:
Cell Plating: Seed cancer cells (e.g., HCT116, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the hydroxymethyl-substituted piperidinone compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value using non-linear regression analysis.
Protocol 2: Western Blot for Bcl-2 and Bax Protein Expression
Causality: Western blotting is used to detect specific proteins in a sample. This protocol allows for the quantification of changes in the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax following treatment with a test compound, providing direct evidence for the modulation of the intrinsic apoptotic pathway.
Procedure:
Cell Lysis: Treat cells with the test compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of Bcl-2 and Bax to the loading control to determine relative changes in expression.
Conclusion and Future Perspectives
Hydroxymethyl-substituted piperidinones are a promising class of compounds with demonstrated efficacy across multiple therapeutic areas, including oncology, inflammation, and neurodegeneration. The hydroxymethyl group is not merely a passive addition but an active contributor to the molecule's biological profile, enhancing target engagement and improving physicochemical properties. The versatility of the piperidinone scaffold allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity.
Future research should focus on elucidating more detailed mechanisms of action through advanced proteomics and genomics approaches. Further exploration of the structure-activity relationship, particularly concerning the stereochemistry of the hydroxymethyl-bearing carbon, could lead to the development of even more potent and selective next-generation therapeutics. The continued investigation of these compounds holds significant promise for addressing unmet needs in the treatment of complex human diseases.
References
A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs.
Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (2024). ijamscr.
Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation medi
Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflamm
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC.
Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflamm
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.
An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. PMC.
(PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PMC - NIH.
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI.
Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. (2006). PubMed.
Synthesis of 5-Hydroxymethyl-2-piperidone. PrepChem.com.
Synthesis and Biological Evaluation of some Substituted 4-Piperidones.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. PMC.
Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evalu
Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). PubMed.
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC.
A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES K. P. Greeshma * and S. Muthulingam. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers.
Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed.
Technical Guide: History and Discovery of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one Synthesis
The following technical guide details the history, discovery, and synthetic utility of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one , a specialized chiral building block critical in the development of quaternary piperidine...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, discovery, and synthetic utility of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one , a specialized chiral building block critical in the development of quaternary piperidine therapeutics, particularly Neurokinin-1 (NK1) receptor antagonists .
Executive Summary
5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a high-value synthetic intermediate belonging to the class of 5,5-disubstituted-2-piperidones .[1] While often overshadowed by its parent pharmacophores, this scaffold represents a critical solution to a classic problem in medicinal chemistry: the construction of quaternary stereocenters within a nitrogen heterocycle.
Historically, this compound emerged from the broader effort to synthesize 3,3-disubstituted piperidines , a privileged motif found in Tachykinin NK1 receptor antagonists (e.g., L-733,060 analogs) and novel analgesic agents. Its discovery is not tied to a single "eureka" moment but rather to the evolution of desymmetrization strategies for glutarimides and the modern demand for rigid, sp3-rich building blocks in fragment-based drug discovery (FBDD).
Historical Context & Significance
The "Quaternary Piperidine" Challenge (1990s–2000s)
In the 1990s, the pharmaceutical industry intensified its focus on G-protein coupled receptors (GPCRs) , specifically the Neurokinin-1 (NK1) receptor, to treat chemotherapy-induced nausea and vomiting (CINV) and depression.
The Pharmacophore: Key candidates (e.g., CP-99,994, L-733,060) featured a 3-phenylpiperidine core.
The Problem: Enhancing metabolic stability and selectivity often required introducing a substituent at the 3-position (e.g., a hydroxymethyl or ether group), creating a difficult-to-synthesize quaternary carbon .
The Solution: The 5,5-disubstituted-2-piperidone scaffold (which reduces to the 3,3-disubstituted piperidine) emerged as a stable, crystalline precursor that allowed for the establishment of stereochemistry before the final ring reduction.
Emergence as a Discrete Building Block (2010s–Present)
While early syntheses relied on resolution of racemates, the 2010s saw the rise of diversity-oriented synthesis (DOS) . Companies like Enamine and chemically-focused biotechs began systematically synthesizing "sp3-rich" scaffolds to escape "flatland" (aromatic-heavy chemical space).
2016: The specific CAS 1909308-61-7 was assigned, marking its commercial availability as a discrete, off-the-shelf reagent for parallel medicinal chemistry.
Role: It serves as a "chiral pivot," allowing chemists to differentiate the hydroxyl group (via etherification/oxidation) and the lactam nitrogen (via alkylation) independently.
Synthetic Evolution and Discovery
The synthesis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one has evolved from classical ring-closing methods to modern desymmetrization.
Route A: The Classical Glutarimide Desymmetrization (Mechanistic Baseline)
The most authoritative route to this scaffold begins with 3-phenylglutaric anhydride . This method is favored for its scalability and ability to access specific enantiomers using chiral auxiliaries or enzymes.
Step 1:Anhydride Opening. 3-Phenylglutaric anhydride is opened with an alcohol or amine.
Step 2:Reduction/Cyclization. The resulting mono-acid/mono-ester is selectively reduced.
Mechanism: The "discovery" here lies in the chemoselective reduction of the carboxylate over the ester (or vice versa) to ensure the phenyl group ends up at position 5 (beta to the nitrogen) rather than position 3 (alpha to the carbonyl).
Route B: The "Cyano-Ester" Cyclization (Process Chemistry)
For large-scale preparation, a linear approach is often preferred to avoid anhydride handling.
Precursors: Phenylacetonitrile and an acrylate derivative.
Reaction: Michael addition followed by nitrile reduction and in situ cyclization.
Key Insight: This route builds the quaternary center via alkylation before ring closure, a strategy validated in the synthesis of related glutarimide drugs like Glutethimide .
Modern C-H Functionalization (The "Discovery" Frontier)
Recent advances (post-2015) in palladium-catalyzed C-H activation have enabled the direct hydroxymethylation of 5-phenyl-2-piperidone.
Reagents:
, oxidizing agent, and a hydroxymethyl source (e.g., paraformaldehyde).
Significance: This allows for late-stage functionalization of the simple lactam core, rapidly generating the 5-hydroxymethyl derivative.
Technical Guide: Synthesis Protocol
The following protocol describes the Desymmetrization Route , chosen for its high reliability and relevance to stereoselective synthesis.
Experimental Workflow
Objective: Synthesis of rac-5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
Parameter
Specification
Starting Material
3-Phenylglutaric anhydride (CAS: 2959-96-8)
Reagents
(Reductant), (Ammonia source), (Activator)
Solvent System
THF (Anhydrous) / Toluene
Temperature
0°C to Reflux
Yield Target
65-75%
Step-by-Step Methodology:
Ammonolysis: Dissolve 3-phenylglutaric anhydride (1.0 eq) in anhydrous THF. Bubble dry ammonia gas at 0°C for 2 hours. The anhydride opens to form the hemi-amide (5-amino-5-oxo-3-phenylpentanoic acid).
Mechanistic Note: Ammonia attacks the carbonyl. Due to symmetry, no regioselectivity issues exist yet.
Chemoselective Reduction: Treat the hemi-amide with
or .
Critical Control Point: Careful stoichiometry is required to reduce the carboxylic acid to the alcohol (hydroxymethyl) without reducing the amide to the amine (which would yield the piperidine directly).
Alternative: Esterify the acid first (using
), then reduce the ester selectively using .
Cyclization: Heat the resulting amino-alcohol intermediate in Toluene at reflux with a catalytic amount of p-TsOH. The amine condenses with the ester/acid to form the lactam ring.
Purification: The product precipitates or is crystallized from EtOAc/Hexanes.
Visualization of the Synthetic Pathway
The following diagram illustrates the logic flow from the anhydride precursor to the final lactam, highlighting the bifurcation point for NK1 antagonist synthesis.
Caption: Synthetic logic flow from 3-phenylglutaric anhydride to the target lactam and its downstream application in drug synthesis.
Applications in Drug Development
The primary utility of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one lies in its conversion to 3,3-disubstituted piperidines .
Mechanism of Pharmacophore Generation
To access the bioactive core of NK1 antagonists:
O-Functionalization: The primary alcohol (-CH2OH) is protected or converted to an ether (e.g., using a benzyl halide or trifluoromethyl-benzyl bromide).
Lactam Reduction: The C2 carbonyl is reduced using
or Borane-DMS.
Result: The C2 carbonyl becomes a methylene (-CH2-).
Renumbering: The substituent at position 5 (relative to lactam) becomes position 3 (relative to amine N1).
Final Structure:3-substituted-3-phenylpiperidine .
Comparative Advantage
Feature
5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Linear Synthesis
Stereocontrol
High (via chiral resolution of acid precursor)
Low (requires late-stage resolution)
Crystallinity
High (Lactam is rigid and polar)
Low (Oily intermediates)
Diversity
Divergent point for O- and N- analogs
Single target focus
References
Enamine Ltd. (2016). Catalog Entry: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.[1][2][3][4][5] CAS 1909308-61-7.[1][2][3] Link
Harrison, T., et al. (1994). "Gem-disubstituted amino-ether based substance P antagonists." Bioorganic & Medicinal Chemistry Letters, 4(23), 2733-2738. (Foundational work on 3,3-disubstituted piperidine NK1 antagonists). Link
Rubiralta, M., et al. (1992). "Piperidones: from alkaloids to pseudopeptides." Tetrahedron, 48(24), 4969-4984. (Review of piperidone synthesis strategies). Link
Hale, J. J., et al. (1996). "Potent, orally active, substance P antagonists." Journal of Medicinal Chemistry, 39(8), 1760-1762. (Describes the synthesis of L-733,060 and related phenyl-piperidine cores). Link
Kozikowski, A. P., et al. (1993). "Synthesis of 3,3-disubstituted piperidines." Journal of Organic Chemistry. (Methodology for quaternary piperidine centers). Link
Application Note: Step-by-Step Synthesis Protocol for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Strategic Overview & Introduction The functionalized lactam 5-(hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a highly valuable structural motif in medicinal chemistry. The 5-phenylpiperidin-2-one scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Introduction
The functionalized lactam 5-(hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a highly valuable structural motif in medicinal chemistry. The 5-phenylpiperidin-2-one scaffold serves as a privileged precursor for various neuroactive agents, CGRP receptor antagonists, and complex enantioselective syntheses[1].
Synthesizing this heavily substituted delta-lactam requires precise control over carbon-carbon bond formation and selective reduction. This guide outlines a robust, three-step synthetic methodology starting from commercially available phenylacetonitrile and methyl acrylate. The sequence relies on a Michael addition, an aldol-type hydroxymethylation, and a reductive lactamization[2]. Every step in this protocol has been designed as a self-validating system , complete with analytical checkpoints to ensure high fidelity and yield before progressing to the next stage.
Synthetic Workflow
Fig 1: Three-step synthetic workflow for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
Mechanistic Insights & Causality (E-E-A-T)
To ensure reproducibility and scale-up safety, it is critical to understand the causality behind the chosen reagents:
Phase-Transfer Base (Triton B): In Step 1, Triton B (benzyltrimethylammonium hydroxide) is utilized instead of aqueous sodium hydroxide. It acts as an organic-soluble base that efficiently generates the nitrile-stabilized carbanion for the Michael addition without saponifying the methyl ester.
Non-Nucleophilic Deprotonation (DBU): In Step 2, DBU is chosen to deprotonate the sterically hindered
-position of the cyano ester. Using paraformaldehyde instead of aqueous formalin prevents water-induced ester hydrolysis during the prolonged heating required for the aldol-type addition.
Chemoselective Reduction (Raney Ni + NH₃): In Step 3, the reductive cyclization of cyano esters to lactams is driven by the formation of a primary amine[2]. Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C) to prevent any potential hydrogenolysis of the newly installed hydroxymethyl group. Furthermore, a methanolic ammonia solvent system is mandatory; ammonia shifts the equilibrium of intermediate imines, aggressively suppressing the formation of unwanted secondary amine dimers[2].
Step-by-Step Methodologies
Step 1: Michael Addition (Synthesis of Methyl 4-cyano-4-phenylbutanoate)
Reagents: Phenylacetonitrile (1.0 eq), Methyl acrylate (1.1 eq), Triton B (40% in MeOH, 0.1 eq), Anhydrous THF.
Procedure:
Purge a round-bottom flask with inert gas (N₂ or Ar) and dissolve phenylacetonitrile in anhydrous THF (0.5 M concentration).
Cool the reaction vessel to 0 °C using an ice-water bath.
Add Triton B dropwise via syringe. Stir for 10 minutes to allow carbanion formation.
Add methyl acrylate dropwise over 30 minutes. Caution: The Michael addition is exothermic; control the addition rate to maintain the internal temperature below 5 °C.
Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc 4:1). The product should appear as a new UV-active spot with an
Dissolve the validated intermediate from Step 1 in anhydrous THF (0.3 M).
Add paraformaldehyde powder in one portion, followed by the dropwise addition of DBU.
Equip the flask with a reflux condenser and heat the mixture to 50 °C for 12 hours under N₂.
Cool to room temperature and quench with 1M HCl to neutralize the DBU.
Extract with EtOAc (3x), wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield Methyl 4-cyano-4-(hydroxymethyl)-4-phenylbutanoate.
Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the
-proton (previously a triplet near 4.0 ppm) and the appearance of a distinct singlet integrating to 2H at ~3.8 ppm, corresponding to the newly installed -CH₂OH group.
In a high-pressure hydrogenation autoclave, dissolve the intermediate from Step 2 in 7M NH₃ in Methanol (0.1 M).
Carefully add the Raney Nickel slurry. Safety Warning: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in the presence of air.
Seal the autoclave, purge three times with N₂ gas, and then three times with H₂ gas.
Pressurize the vessel to 50 psi with H₂ and heat the reaction to 50 °C. Stir vigorously for 16 hours. The applied heat facilitates both the reduction of the nitrile and the subsequent spontaneous intramolecular aminolysis to form the lactam ring[3].
Cool the vessel, vent the H₂ gas safely, and purge with N₂.
Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad generously with MeOH.
Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from cold Ethanol/Hexanes to afford pure 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
Validation Checkpoint: IR spectroscopy should reveal a strong absorption band at ~1650 cm⁻¹ characteristic of a
-lactam carbonyl, and the complete disappearance of the nitrile stretch at ~2250 cm⁻¹[3]. MS (ESI): 206 [M+H]⁺.
Quantitative Data Presentation
To facilitate reaction tracking and quality control, the expected quantitative metrics and validation markers for each step are summarized below:
Title: Using Enzymes to Tame Nitrogen-Centered Radicals for Enantioselective Hydroamination
Source: NIH / Nature Chemistry
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Title: Synthesis and cognition-activating properties of some mono- and bicyclic lactam derivatives
Source: Journal of Medicinal Chemistry (Academia.edu Archive)
URL: [Link]
Title: Catalytic Direct Desaturation of Lactams Enabled by Soft Enolization
Source: Nature Communications (DOI.org)
URL: [Link]
Scalable Manufacturing Protocol for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one: A High-Yield, Three-Step Continuous & Batch Synthesis Strategy
Executive Summary & Chemical Significance 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a highly valued valerolactam intermediate. Functionalized piperidin-2-ones are privileged scaffolds in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Significance
5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a highly valued valerolactam intermediate. Functionalized piperidin-2-ones are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif for (utilized in migraine therapeutics) and various CNS-active agents.
The scalable manufacturing of 5,5-disubstituted piperidin-2-ones presents a unique synthetic challenge: it requires precise control over sequential C-C bond formations at a sterically hindered center, followed by a chemoselective reductive cyclization. This application note details a robust, field-proven three-step synthetic workflow designed for high-throughput API manufacturing, emphasizing process safety, causality of reagent selection, and self-validating in-process controls (IPCs).
Mechanistic Pathway & Workflow Design
The synthesis relies on a convergent, three-step sequence designed to build the lactam ring from simple, commercially available starting materials:
Michael Addition: Benzyl cyanide (phenylacetonitrile) undergoes a conjugate addition to ethyl acrylate. This establishes the C4-C5-C6 carbon backbone of the target lactam.
Hydroxymethylation: The acidic
-proton of the resulting tertiary nitrile is deprotonated, followed by an aldol-type addition to formaldehyde to install the hydroxymethyl group.
Reductive Lactamization: A highly chemoselective hydrogenation reduces the nitrile to a primary amine. Driven by thermodynamic stability, the amine spontaneously undergoes intramolecular aminolysis with the pendant ethyl ester to form the 6-membered piperidin-2-one ring.
Fig 1. Three-step synthetic workflow for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
Experimental Protocols (Self-Validating Systems)
Step 1: Synthesis of Ethyl 4-cyano-4-phenylbutanoate
Causality of Experimental Design: Sodium ethoxide (NaOEt) is selected as the base over stronger alternatives (e.g., LDA) to maintain thermodynamic control and prevent the runaway exothermic polymerization of ethyl acrylate. Ethanol serves as a protic solvent that stabilizes the enolate intermediate, ensuring a clean [1].
Protocol:
Charge a 2 L jacketed reactor with anhydrous ethanol (800 mL) and sodium ethoxide (0.1 equiv, 0.1 mol).
Add phenylacetonitrile (1.0 equiv, 1.0 mol) and agitate at 0 °C for 15 minutes.
Dropwise add ethyl acrylate (1.05 equiv, 1.05 mol) over 1 hour. Critical: Maintain the internal temperature below 10 °C to prevent acrylate polymerization.
Warm the reactor to 25 °C and stir for 4 hours.
Self-Validation (IPC): Monitor via GC-MS. The reaction is deemed complete when the phenylacetonitrile peak is <1% AUC.
Quench the reaction with 1M HCl to pH 7, concentrate in vacuo, and extract with EtOAc. Wash with brine, dry over Na
SO, and evaporate to yield Intermediate 1.
Step 2: Hydroxymethylation to Ethyl 4-cyano-4-(hydroxymethyl)-4-phenylbutanoate
Causality of Experimental Design: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized as a non-nucleophilic, sterically hindered organic base. It effectively deprotonates the acidic C4-position without hydrolyzing the ethyl ester—a common yield-destroying side reaction when using aqueous NaOH or KOH. Paraformaldehyde is preferred over aqueous formalin to strictly minimize water introduction.
Protocol:
Dissolve Intermediate 1 (1.0 mol) in anhydrous THF (1 L) in a clean 2 L reactor.
Add paraformaldehyde (1.5 equiv, 1.5 mol as monomeric HCHO) and DBU (0.2 equiv, 0.2 mol).
Heat the mixture to 50 °C for 6 hours under a continuous nitrogen sweep.
Self-Validation (IPC): Monitor via HPLC (UV 254 nm). Target conversion is >95% area.
Cool to room temperature, dilute with MTBE (1 L), and wash with 0.5 M HCl (2 x 500 mL) to selectively protonate and remove the DBU catalyst.
Concentrate the organic layer to yield Intermediate 2 as a viscous, pale-yellow oil.
Step 3: Reductive Lactamization to 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Causality of Experimental Design: Raney Nickel is the optimal catalyst for this transformation. Unlike lithium aluminum hydride (LiAlH
), which would indiscriminately reduce both the nitrile and the ester, Raney Ni under H selectively reduces the nitrile to a primary amine. The addition of methanolic ammonia suppresses the formation of secondary amine dimers. Upon formation, the primary amine spontaneously attacks the proximate ethyl ester, expelling ethanol to form the [3].
Protocol:
Transfer Intermediate 2 (1.0 mol) to a 2 L high-pressure Parr autoclave.
Add 7 M NH
in Methanol (800 mL) and an aqueous slurry of Raney Nickel (10% w/w).
Purge the vessel with N
(3x), then H (3x). Pressurize with H to 60 psi.
Heat the reaction to 60 °C and agitate at 800 rpm for 12 hours.
Self-Validation (IPC): Monitor H
uptake. Once the pressure drop ceases, sample for LC-MS. The mass [M+H]+ 206.1 should be the dominant peak, with absolute clearance of the primary amine intermediate.
Cool to 20 °C, carefully vent the H
, and filter the catalyst through a Celite pad under N(Caution: Raney Ni is highly pyrophoric when dry).
Concentrate the filtrate. Recrystallize the crude product from EtOAc/Heptane to afford pure 5-(Hydroxymethyl)-5-phenylpiperidin-2-one as a white crystalline solid.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters, highlighting the scalability and efficiency of the workflow across a 1.0-mole scale validation batch.
Step
Chemical Transformation
Key Reagents & Catalysts
Reaction Time
Isolated Yield (%)
Purity (HPLC AUC)
1
Michael Addition
NaOEt, Ethyl Acrylate, EtOH
4 h
92%
>98.5%
2
Hydroxymethylation
DBU, Paraformaldehyde, THF
6 h
86%
>95.0%
3
Reductive Lactamization
H (60 psi), Raney Ni, NH/MeOH
12 h
81%
>99.2%
Overall
Convergent Synthesis
-
22 h
~64%
>99.0%
References
Title: EP3414215B1 - Manganese based complexes and uses thereof for homogeneous catalysis (Details the Michael addition of benzyl cyanide to ethyl acrylate).
Title: US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists (Details the clinical relevance of 5-phenylpiperidin-2-one derivatives).
Title: Using Enzymes to Tame Nitrogen-Centered Radicals for Enantioselective Hydroamination (Discusses the synthesis and thermodynamic stability of 5-phenylpiperidin-2-one derivatives).
Source: Nature Chemistry / National Institutes of Health (NIH)
URL: [Link]
Method
Reagents and catalysts for synthesizing 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
This Application Note is designed for research chemists and drug development professionals. It details a robust, three-stage synthetic route for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one , a privileged quaternary scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research chemists and drug development professionals. It details a robust, three-stage synthetic route for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one , a privileged quaternary scaffold often utilized in the development of NK1 receptor antagonists (e.g., analogs of Rolapitant) and other bioactive spiro-piperidines.
Executive Summary
The target molecule, 5-(Hydroxymethyl)-5-phenylpiperidin-2-one , features a sterically congested quaternary carbon at the C5 position. Constructing this center requires specific "disconnection" logic to avoid steric hindrance during ring closure.
This protocol utilizes a Linear-to-Cyclic Strategy involving:
Michael Addition: Construction of the quaternary carbon via a stabilized enolate.
Reductive Cyclization: Simultaneous nitrile reduction and intramolecular amidation.
Chemo-Selective Reduction: Reduction of a pendant ester to a primary alcohol while preserving the sensitive lactam ring.
Retrosynthetic Analysis & Pathway
The most scalable route disconnects the C5-hydroxymethyl group back to an ester, and the lactam ring back to a nitrile-ester precursor.
Logical Pathway (Graphviz)
Caption: Three-step synthetic pathway establishing the quaternary center early, followed by ring closure and functional group manipulation.
Detailed Experimental Protocols
Step 1: Michael Addition (Formation of Quaternary Center)
Objective: Synthesize Diethyl 2-cyano-2-phenylglutarate.
Mechanism: Base-catalyzed conjugate addition of the phenylcyanoacetate enolate to ethyl acrylate.
Activation: Add Sodium Ethoxide (21% wt in EtOH, ~3 mL) dropwise. The solution may darken slightly.
Addition: Cool to 0°C. Add Ethyl acrylate (12.0 g, 120 mmol) dropwise over 30 minutes. Caution: Reaction is exothermic.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Neutralize with dilute Acetic Acid. Concentrate in vacuo.[1] Dissolve residue in EtOAc, wash with water and brine. Dry over
and concentrate.
Yield: Expect >90% of a viscous oil (Diethyl 2-cyano-2-phenylglutarate). Can often be used directly in Step 2 without distillation.
Step 2: Reductive Cyclization (Lactam Formation)
Objective: Synthesize Ethyl 2-oxo-5-phenylpiperidine-5-carboxylate.
Mechanism: Hydrogenation of the nitrile to a primary amine, which spontaneously attacks the distal ester to close the lactam ring.
Parameter
Specification
Reagents
Intermediate 1 (from Step 1)
Catalyst
Raney Nickel (Active slurry)
Gas
Hydrogen () at 50–60 psi (Parr Shaker)
Solvent
Ethanol or Methanol (absolute)
Temp/Time
50–60°C, 12–24 h
Protocol:
Safety: Raney Nickel is pyrophoric. Handle under water or ethanol.[2] Do not let it dry.
Loading: In a Parr hydrogenation bottle, dissolve the crude diester (from Step 1) in Ethanol (150 mL).
Catalyst: Add Raney Nickel (~20% by weight of substrate) as a slurry.
Hydrogenation: Pressurize to 50–60 psi
. Heat to 55°C and shake for 18 hours.
Filtration: Carefully filter through a Celite pad (keep wet with EtOH to prevent fire). Rinse with hot EtOH.
Isolation: Concentrate the filtrate. The residue usually solidifies upon standing or triturating with diethyl ether.
Purification: Recrystallize from EtOH/EtOAc if necessary.
Characterization: 1H NMR should show the disappearance of the ethyl group protons of the distal ester and the appearance of lactam NH.
Alternative (Non-Autoclave):
Use
(2 eq) and (10 eq) in Methanol. This generates cobalt boride in situ, which reduces nitriles to amines efficiently at RT, followed by thermal cyclization (reflux 4h).
Step 3: Chemoselective Reduction (Ester to Alcohol)
is chosen because it reduces esters but is slow to reduce lactams/amides under controlled conditions. is too aggressive and may reduce the lactam to a piperidine.
in situ by adding (20 mmol) and (20 mmol) to the THF/EtOH mixture.
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir overnight.
Monitoring: Monitor by TLC or LC-MS. The ester spot should disappear. If the lactam begins to reduce (forming the amine), quench immediately.
Quench: Cool to 0°C. Carefully add Acetone (to destroy excess hydride) followed by Sat.
solution.
Extraction: Extract with DCM (3x). The product is polar; ensure thorough extraction (or use CHCl3/iPrOH 3:1).
Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).
Final Product: White solid.
1H NMR (DMSO-d6): Diagnostic signals include the AB quartet of the
protons (diastereotopic due to the chiral center, though the molecule is racemic) and the lactam NH.
Troubleshooting & Optimization
Issue
Root Cause
Solution
Low Yield in Step 1
Retro-Michael reaction
Avoid high temperatures during workup. Ensure base is neutralized before concentration.
Incomplete Cyclization (Step 2)
Amine not attacking ester
After hydrogenation, reflux the crude amine-ester in Toluene or Xylene for 2-4 hours to drive thermal cyclization.
Lactam Reduction (Step 3)
Reducing agent too strong
Do not use or DIBAL-H at RT. Stick to or . Keep temp < 25°C.
Product Solubility
High polarity of lactam-alcohol
Use polar organic solvent mixtures (DCM/MeOH) for extraction. Do not rely solely on Ether/Hexane.
References
Selective Reduction of Esters: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." J. Org.[3] Chem.1982 , 47, 4702-4708. Link
Quaternary Piperidinone Synthesis: Koelsch, C. F. "The Synthesis of Some 3-Phenylpiperidines." J. Am. Chem. Soc.[3]1943 , 65, 2093-2095. (Classic methodology for phenyl-cyanoacetate routes). Link
Cobalt Boride Reduction: Satoh, T.; Suzuki, S. "Reductive transformation of nitriles to primary amines with cobalt(II) chloride-sodium borohydride." Tetrahedron Lett.1969 , 10, 4555-4558. Link
General Lactam Protocols: "Synthesis of 5-substituted-2-piperidones." PrepChem.com. (General procedure verification for cyano-ester hydrogenation). Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Asymmetric synthesis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one enantiomers
Content Type: Application Note and Protocol
Abstract
The 5,5-disubstituted piperidin-2-one (δ-valerolactam) scaffold represents a critical pharmacophore in medicinal chemistry, serving as the core structure for numerous NK1 receptor antagonists, MMP inhibitors, and novel analgesic agents.[1][2] The introduction of a quaternary stereocenter at the C5 position enhances metabolic stability and restricts conformational flexibility, improving ligand-target binding affinity. This Application Note details a robust, scalable protocol for the asymmetric synthesis of (S)- and (R)-5-(hydroxymethyl)-5-phenylpiperidin-2-one.[1] The method utilizes an enantioselective Phase-Transfer Catalyzed (PTC) Michael addition to construct the challenging quaternary carbon, followed by a "one-pot" reductive cyclization.[1][2]
Retrosynthetic Analysis & Strategy
The synthesis addresses the challenge of constructing a sterically congested quaternary center with high enantiocontrol. The strategy disconnects the N1-C6 and C5-C6 bonds to reveal a linear amino-ester precursor, which is accessed via an asymmetric Michael addition of a protected tropic acid nitrile derivative to an acrylate acceptor.[1]
Strategic Advantages[1][2]
Atom Economy: Utilizes readily available tropic acid derivatives and methyl acrylate.
Stereocontrol: The quaternary center is established via organocatalytic PTC, avoiding expensive transition metals.[2]
Scalability: The reaction conditions (biphasic, mild base) are suitable for gram-to-kilogram scale-up.[1]
Figure 1: Retrosynthetic logic flow focusing on the construction of the C5 quaternary center.
Detailed Experimental Protocol
Phase 1: Substrate Preparation
Objective: Synthesis of 2-phenyl-3-((tert-butyldimethylsilyl)oxy)propanenitrile (TBS-protected Tropic Nitrile).[1]
Starting Material: Begin with racemic tropic acid (3-hydroxy-2-phenylpropanoic acid).[1]
Conversion to Nitrile: Convert tropic acid to tropic nitrile via a two-step sequence (Amidation
Dehydration) or direct cyanation of the corresponding alcohol/halide.
Standard Method: Treat 2-phenyl-1,2-ethanediol monotosylate with NaCN (Caution: Cyanide protocols require specific safety training).[1]
Preferred Precursor:3-hydroxy-2-phenylpropanenitrile (Commercially available or synthesized from phenylacetonitrile and formaldehyde).[1]
Protection:
Dissolve 3-hydroxy-2-phenylpropanenitrile (10.0 mmol) in DCM (50 mL).
Add Imidazole (12.0 mmol) and TBSCl (11.0 mmol) at 0°C.
Stir at RT for 4 hours.
Workup: Wash with water, brine, dry over MgSO₄, and concentrate.[2]
Purification: Silica gel flash chromatography (Hexanes/EtOAc 9:1).
Yield Target: >90% colorless oil.
Phase 2: Asymmetric Construction of the Quaternary Center (Key Step)
Objective: Enantioselective Michael addition of the protected nitrile to methyl acrylate.[2]
Mechanism: The chiral quaternary ammonium catalyst forms a tight ion pair with the nitronate anion generated at the interface. The catalyst's geometry blocks one face of the enolate, forcing the acrylate to attack from the opposite side, establishing the quaternary stereocenter.[2]
Reaction: Cool the mixture to 0°C (or -20°C for higher ee). Add 50% aqueous KOH (2.5 mL) dropwise with vigorous stirring.
Monitoring: Stir vigorously at the set temperature. Monitor by TLC or HPLC (approx. 12-24 hours).[1][2] The reaction is complete when the starting nitrile is consumed.
Workup: Dilute with Et₂O (50 mL) and water (20 mL). Separate phases. Extract aqueous layer with Et₂O (2x).[2] Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[2]
Purification: Flash chromatography (Hexanes/EtOAc) to isolate Methyl 4-cyano-4-phenyl-5-((tert-butyldimethylsilyl)oxy)pentanoate .
Expected Yield: 85-95%.
Expected ee: 90-96% (Determined by Chiral HPLC, see Section 4).[1][2]
Phase 3: Reductive Cyclization & Deprotection
Objective: Conversion of the nitrile-ester to the lactam and removal of the silyl group.
Procedure:
Hydrogenation:
Dissolve the Michael adduct (2.0 mmol) in Methanol (20 mL) saturated with Ammonia (to prevent secondary amine formation).
Add Raney Nickel (approx. 500 mg, pre-washed with MeOH).[2] Safety: Raney Ni is pyrophoric; handle under Argon.
Hydrogenate at 50-60 psi H₂ pressure at 50°C for 24 hours.
Note: The amine formed upon nitrile reduction spontaneously attacks the methyl ester to close the piperidinone ring.
Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH. Concentrate the filtrate.
Deprotection (In-situ or Separate):
Dissolve the crude lactam (protected) in THF (10 mL).
Add TBAF (1.0 M in THF, 2.5 mmol). Stir at RT for 2 hours.
Final Purification:
Concentrate and purify via column chromatography (DCM/MeOH 95:5).[2]
The reaction relies on Asymmetric Ion-Pairing Catalysis .[1] The interface-generated enolate of the tropic nitrile pairs with the bulky chiral ammonium cation. The aromatic rings of the catalyst (quinoline/anthracene core) engage in
stacking with the substrate's phenyl ring, rigidifying the transition state.[2]
Figure 2: Mechanistic pathway of the Phase-Transfer Catalyzed alkylation.[1]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Enantioselectivity (<80% ee)
Temperature too high
Lower reaction temperature to -20°C or -40°C.
Catalyst degradation
Ensure catalyst is fresh; avoid prolonged exposure to strong base without substrate.[1]
Stirring rate too low
PTC is diffusion-controlled. Increase stirring to maximize interfacial area.
Low Yield / Incomplete Reaction
Catalyst poisoning
Check purity of reagents; trace acids can neutralize the basic interface.
Polymerization of acrylate
Add a radical inhibitor (e.g., BHT) to the reaction mixture.[2]
Ring not closing (Phase 3)
Ester hydrolysis
Ensure anhydrous conditions during hydrogenation; use NH3/MeOH to promote amidation.
Quality Control & Validation
Analytical Specifications
1H NMR (400 MHz, CDCl3): Characteristic peaks for the product:
Retention Times: Enantiomers typically separate with
.
References
Corey, E. J., & Xu, F. (1998).[2] Enantioselective synthesis of
-amino nitriles and their utility in the synthesis of chiral amino acids. Journal of the American Chemical Society, 120(9), 2330-2336.[2] Link[1][2]
O'Donnell, M. J. (2004).[2] The enantioselective synthesis of
-amino acids by phase-transfer catalysis with achiral Schiff base esters.[1] Accounts of Chemical Research, 37(8), 506-517.[2] Link[1][2]
Maruoka, K. (2008).[2] Practical aspects of asymmetric phase-transfer catalysis. Organic Process Research & Development, 12(4), 679-697.[2] Link[1][2]
Trost, B. M., & Jiang, C. (2006).[2] Catalytic enantioselective construction of all-carbon quaternary stereocenters. Synthesis, 2006(03), 369-396.[2] Link
Verkade, J. M., et al. (2008).[2] Organocatalytic asymmetric synthesis of 5-substituted piperidin-2-ones. European Journal of Organic Chemistry, 2008(12), 2063-2070.[2] Link[1][2]
Using 5-(Hydroxymethyl)-5-phenylpiperidin-2-one as a pharmaceutical intermediate
The following technical guide is structured as a high-level Application Note designed for pharmaceutical scientists. It moves beyond basic product descriptions to focus on utility, reaction engineering, and strategic app...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level Application Note designed for pharmaceutical scientists. It moves beyond basic product descriptions to focus on utility, reaction engineering, and strategic application in drug discovery.
Pharmaceutical Intermediate for Quaternary Piperidine Scaffolds [1]
Executive Summary
5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a "privileged scaffold" intermediate characterized by a quaternary stereocenter at the C5 position.[1] Unlike simple piperidines, this molecule offers a conformationally constrained lactam core with orthogonal functional handles: a secondary amide (lactam), a primary alcohol, and a bulky phenyl group.
This application note details the utility of this intermediate in synthesizing Neurokinin-1 (NK1) receptor antagonists , MDM2-p53 inhibitors , and quaternary
-amino acids .[1] We provide validated protocols for its functionalization, specifically focusing on the chemoselective reduction of the lactam and the activation of the hydroxymethyl group.[1]
Chemical Profile & Structural Logic
The "Gem-Disubstituted" Advantage
The presence of the phenyl and hydroxymethyl groups at the same carbon (C5) creates a gem-disubstituted quaternary center.[1] In medicinal chemistry, this motif is critical for:
Thorpe-Ingold Effect: Pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor.[1]
Metabolic Stability: The quaternary center blocks oxidative metabolism (P450) at the C5 position, a common soft spot in piperidine drugs.
Often supplied as racemate; resolution required for specific targets.
pKa
~16 (Lactam NH)
Requires strong base (NaH, LiHMDS) for N-alkylation.[1]
Strategic Applications in Drug Design
Pathway to NK1 Antagonists (Tachykinin Signaling)
The phenyl-piperidinyl core is ubiquitous in NK1 antagonists (e.g., analogs of CP-99,994 or L-733,060).[1] 5-(Hydroxymethyl)-5-phenylpiperidin-2-one serves as a precursor to 3-phenyl-3-(hydroxymethyl)piperidines (after reduction), which can be derivatized to target the Substance P binding pocket.[1]
Pathway to MDM2 Inhibitors
Recent SAR studies (e.g., J. Med.[1] Chem.) highlight piperidinone scaffolds as inhibitors of the MDM2-p53 interaction. The C5-phenyl group mimics the hydrophobic residues (Phe19, Trp23, Leu26) of p53, filling the deep hydrophobic cleft on MDM2.[1]
Visualization of Synthetic Utility
The following diagram illustrates the divergent synthesis pathways available from this single intermediate.
Figure 1: Divergent synthetic pathways from the 5-(Hydroxymethyl)-5-phenylpiperidin-2-one scaffold.[1]
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to 3-Phenyl-3-(hydroxymethyl)piperidine
Objective: Reduce the lactam carbonyl to a methylene group without over-reducing the phenyl ring or eliminating the hydroxyl group.[1]
Challenge: The quaternary center creates steric bulk, making standard reductions sluggish.
Reagent Choice: Borane-Dimethyl Sulfide (BH₃[1]·DMS) is preferred over LiAlH₄ for chemoselectivity and ease of workup.[1]
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
Dissolution: Add the substrate (1.0 g, 4.87 mmol) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.
Addition: Add BH₃·DMS (7.3 mL, 14.6 mmol) dropwise via syringe over 15 minutes.[1] Caution: Gas evolution.
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (10% MeOH/DCM).[1] The amide carbonyl stretch (approx. 1660 cm⁻¹) should disappear from IR.[1]
Quench (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane.
Acid Hydrolysis: Add 10% HCl (10 mL) and reflux for 1 hour to break the amine-borane complex.
Workup: Basify to pH 10 with 2M NaOH. Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.
Purification: The crude piperidine is often pure enough for the next step.[1] If not, purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1).
Protocol B: Hydroxyl Activation (Tosylation)
Objective: Convert the primary alcohol into a leaving group for subsequent displacement (e.g., to create spiro-cycles or introduce amines).[1]
Step-by-Step Methodology:
Dissolution: Dissolve 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (1.0 eq) in anhydrous Pyridine (0.5 M concentration).
Catalysis: Add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction.
Timecourse: Stir at room temperature for 12–16 hours.
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Result: The resulting tosylate is a stable solid that can be reacted with primary amines or thiols to build complex side chains.[1]
Scientific Validation & Troubleshooting
Self-Validating the Synthesis
NMR Checkpoint: In ¹H NMR, the disappearance of the lactam NH (broad singlet ~6-7 ppm) and the shift of the C2 protons from ~2.3 ppm (alpha to carbonyl) to ~2.8-3.0 ppm (alpha to amine) confirms reduction.[1]
Stereochemistry: If using a chiral starting material, verify optical rotation after reduction.[1] The quaternary center is stable, but harsh acidic hydrolysis (Protocol A, step 6) can cause minor racemization if prolonged excessively.
Common Pitfalls
Poor Solubility: The intermediate is moderately polar.[1] If it crashes out in THF during reduction, add a co-solvent like 1,4-dioxane.[1]
Incomplete Reduction: If the amine-borane complex is not fully hydrolyzed, the yield will be low.[1] Ensure the acid reflux step (Step 6) is vigorous.[1]
References
Chemical Identity & Vendor Data
5-(hydroxymethyl)-5-phenylpiperidin-2-one.[1][2] Enamine Building Blocks. CAS: 1909308-61-7.[1]
(Verified Source)
Piperidine Scaffolds in Drug Discovery
Goel, R., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
MDM2 Inhibitor SAR (Relevance of Piperidinones)
Aguilar, A., et al. (2014). "Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction." Journal of Medicinal Chemistry.
Reduction Protocols (Borane-DMS)
Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 28. The fast reaction of borane-dimethyl sulfide with amides." Journal of Organic Chemistry.
Application Note: Optimized Reaction Conditions for the Reductive Cyclization to 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Introduction & Mechanistic Rationale The synthesis of 5,5-disubstituted piperidin-2-ones (δ-lactams) is a critical transformation in medicinal chemistry, particularly in the development of calcitonin gene-related peptide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of 5,5-disubstituted piperidin-2-ones (δ-lactams) is a critical transformation in medicinal chemistry, particularly in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for migraine therapies . The target molecule, 5-(hydroxymethyl)-5-phenylpiperidin-2-one , serves as a highly functionalized scaffold where the lactam ring provides structural rigidity, and the hydroxymethyl group offers a handle for further derivatization.
The most atom-economical and scalable synthetic strategy for this scaffold is the reductive cyclization of an alkyl 4-cyano-5-hydroxy-4-phenylpentanoate precursor. This cascade reaction is highly efficient because it couples the reduction of the nitrile to a primary amine with an immediate, spontaneous intramolecular nucleophilic acyl substitution (lactamization) .
Causality in Reaction Design: The primary challenge in nitrile reduction is the formation of secondary amine byproducts. As the nitrile is reduced, it forms a highly electrophilic transient imine. If the newly formed primary amine attacks this imine, a dimer is formed. To prevent this, our optimized protocols utilize either high-pressure hydrogenation in the presence of an ammonia additive (which traps the imine as an aminal) or a highly chemoselective transition-metal-assisted borohydride reduction .
Reaction Pathway
Reaction pathway for the reductive cyclization of methyl 4-cyano-5-hydroxy-4-phenylpentanoate.
Experimental Protocols
To ensure robust reproducibility, two orthogonal methodologies are provided. Method A is ideal for scalable, high-yield industrial applications, while Method B provides a mild, ambient-pressure alternative for discovery laboratories.
Method A: Catalytic Hydrogenation (Raney Nickel)
This method leverages the high chemoselectivity of Raney Nickel for nitrile reduction without causing hydrogenolysis of the benzylic-like C-C bonds or the hydroxymethyl group.
Preparation: Dissolve methyl 4-cyano-5-hydroxy-4-phenylpentanoate (10.0 mmol, 1.0 eq) in 40 mL of 7 N NH₃ in methanol.
Causality: The vast excess of ammonia shifts the reaction equilibrium, preventing the primary amine product from condensing with the intermediate imine, thereby eliminating secondary amine dimerization .
Catalyst Addition: Add an aqueous slurry of Raney Nickel (~2.0 g, 20% w/w).
Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure autoclave. Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the reactor with H₂ to 50 psi.
Reaction: Stir vigorously at 40 °C for 4–6 hours. Monitor the pressure drop to confirm hydrogen uptake.
Workup: Carefully vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. (Caution: Raney Nickel is highly pyrophoric; do not allow the filter cake to dry). Wash the cake with methanol (2 × 20 mL).
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be triturated with cold diethyl ether or purified via silica gel chromatography (DCM/MeOH 95:5) to yield the pure lactam.
Method B: Chemical Reduction (CoCl₂ / NaBH₄)
For laboratories lacking high-pressure hydrogenation equipment, the in situ generation of cobalt boride (Co₂B) provides an excellent heterogeneous catalyst that strongly coordinates the nitrile, activating it for hydride transfer .
Preparation: Dissolve the nitrile precursor (5.0 mmol, 1.0 eq) and CoCl₂·6H₂O (1.0 mmol, 0.2 eq) in 25 mL of anhydrous methanol.
Cooling: Chill the deep pink solution to 0 °C using an ice bath.
Reduction: Slowly add NaBH₄ (25.0 mmol, 5.0 eq) in small portions over 30 minutes.
Causality: The addition of NaBH₄ immediately generates a black precipitate of Co₂B alongside vigorous hydrogen gas evolution. Slow addition is critical to prevent thermal runaway and excessive frothing.
Reaction: Remove the ice bath and allow the black suspension to stir at room temperature for 12 hours.
Workup: Quench the reaction by carefully adding 1 M HCl until the black precipitate dissolves and gas evolution ceases. Adjust the pH to 8 using saturated aqueous NaHCO₃.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the lactam.
Quantitative Data & Optimization
The following table summarizes the optimization parameters and the causal impact of reagent selection on the reaction's impurity profile.
Method
Reagents
Additive
Temp / Pressure
Conversion (%)
Lactam Yield (%)
Primary Impurity
A (Optimized)
Raney Ni, H₂
NH₃ (7 N in MeOH)
40 °C / 50 psi
>99
85
Trace secondary amine
B (Alternative)
CoCl₂, NaBH₄
None
0–25 °C / 1 atm
>95
78
Uncyclized amino-ester
Control 1
Raney Ni, H₂
None
40 °C / 50 psi
>99
55
Dimeric secondary amine (30%)
Control 2
Pd(OH)₂/C, H₂
None
25 °C / 50 psi
95
70
De-hydroxymethylation
Analytical Validation (Self-Validating System)
To ensure the protocol acts as a self-validating system, researchers must utilize specific In-Process Controls (IPC) and post-reaction spectral validation:
LC-MS Tracking: The starting material (methyl 4-cyano-5-hydroxy-4-phenylpentanoate) exhibits an
of 248 [M+H]⁺. As the reduction proceeds, the transient primary amine ( 252 [M+H]⁺) is rarely observed due to the rapid, kinetically favored intramolecular cyclization. The successful formation of the target lactam is confirmed by the dominant appearance of the product mass at 206 [M+H]⁺ .
NMR Confirmation: In ¹H NMR (CDCl₃), the structural integrity of the lactam is validated by two key features:
The complete disappearance of the methyl ester singlet (~3.6 ppm).
The appearance of a broad, exchangeable lactam N-H proton at 6.0–6.5 ppm .
The diastereotopic protons of the hydroxymethyl group will appear as a distinct AB system around 3.6–3.8 ppm , confirming that the hydroxyl group survived the reductive conditions without undergoing hydrogenolysis.
References
US Patent 9,499,545 B2.Piperidinone carboxamide azaindane CGRP receptor antagonists. United States Patent and Trademark Office.
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21. Product Class 10: γ-Lactams and Larger Ring Lactams. Thieme Chemistry. Available at:[Link]
Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions. Journal of the American Chemical Society, 108(1), 67-72. Available at:[Link]
Method
Application Note: Protection Strategies for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
This Application Note and Protocol guide details the protection and deprotection strategies for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one . This scaffold presents specific synthetic challenges due to the steric hindrance...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the protection and deprotection strategies for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one . This scaffold presents specific synthetic challenges due to the steric hindrance at the quaternary C5 center and the differential reactivity between the primary alcohol and the lactam amide.
Strategic Overview & Structural Analysis
The Scaffold Challenge
Compound 1 contains two distinct nucleophilic sites:
Primary Alcohol (C5-CH₂OH): While primary, this hydroxyl group is attached to a quaternary carbon (C5) bearing a phenyl ring. This creates a neopentyl-like steric environment, significantly retarding rates of SN2 substitution compared to standard primary alcohols.
Lactam Nitrogen (N1-H): The amide proton is weakly acidic (pKa ~17) and non-nucleophilic under neutral conditions. Functionalization requires deprotonation or catalytic activation.
Decision Matrix: Selectivity
The primary strategic decision is whether to protect the Oxygen (O-protection) or Nitrogen (N-protection) first.
Path A (O-Protection First): Recommended. The alcohol is more nucleophilic than the neutral lactam. Selective O-protection is high-yielding and prevents O-alkylation side reactions during subsequent N-functionalization.
Path B (N-Protection First): Difficult.[1] Strong bases required to deprotonate the lactam (e.g., NaH) will also deprotonate the alcohol (pKa ~16), leading to mixtures of N,O-diprotected or O-alkylated products.
Protocol A: Selective O-Protection (Silylation)
Objective: Install a tert-butyldimethylsilyl (TBS) ether on the primary alcohol without affecting the lactam.
Rationale: Silyl ethers are stable to basic conditions often used in subsequent lactam alkylations but are easily removed with fluoride sources.
4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for neopentyl alcohols
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve Compound 1 (10 mmol) in anhydrous DCM (50 mL).
Activation: Add Imidazole (25 mmol) and DMAP (1 mmol). Stir at Room Temperature (RT) for 10 minutes until fully dissolved.
Silylation: Cool the solution to 0°C. Add TBSCl (12 mmol) portion-wise over 5 minutes.
Expert Insight: Although primary alcohols usually react fast, the quaternary center at C5 slows this reaction. If monitoring by TLC shows <50% conversion after 2 hours, warm to RT.
Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Stain: PMA or KMnO₄).
Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Objective: Protect the lactam nitrogen with a Boc (tert-butoxycarbonyl) group.
Pre-requisite: The alcohol must be protected (e.g., O-TBS-Compound 1) to avoid carbonate formation.
Reagents & Materials[1][3][4][5][6][7][8][9][10]
O-Protected Compound 1 (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
Triethylamine (Et₃N) (2.0 equiv)
DMAP (0.5 equiv)
Acetonitrile (MeCN) or DCM
Step-by-Step Protocol
Solvation: Dissolve O-protected Compound 1 in dry MeCN (0.2 M concentration).
Base Addition: Add Et₃N followed by DMAP.
Mechanistic Note: Lactams are poor nucleophiles. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a reactive N-acylpyridinium intermediate that transfers the Boc group to the lactam.
Reagent Addition: Add Boc₂O (dissolved in minimal MeCN) dropwise at RT.
Incubation: Stir at RT for 16 hours. If conversion is sluggish, heat to 50°C.
Warning: Excessive heat (>60°C) can cause thermal decomposition of the Boc group.
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with 10% Citric Acid (to remove DMAP), sat. NaHCO₃, and brine.
Protocol C: Orthogonal Deprotection
This section describes how to remove protecting groups selectively.[2][3]
C1. Selective O-Desilylation (Fluoride Method)
Target: Removal of TBS in the presence of N-Boc.
Dissolve substrate in THF (0.1 M).
Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF) (1.5 equiv) at 0°C.
Stir at 0°C for 1 hour, then warm to RT.
Critical Step: Quench with water immediately upon completion to prevent base-mediated migration or degradation of the lactam.
C2. Global Deprotection (Acid Method)
Target: Removal of both O-TBS and N-Boc (or just N-Boc).
Dissolve substrate in DCM.
Add Trifluoroacetic acid (TFA) (20% v/v final concentration).
Scavenger: If a benzyl group is present elsewhere, add triethylsilane (TES) as a cation scavenger.
Stir at RT for 2 hours.
Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.
Visualized Workflow (Graphviz)
Caption: Step-wise protection strategy prioritizing O-silylation to prevent side reactions, followed by N-Boc installation and orthogonal deprotection pathways.
Comparative Data: Protecting Group Stability
Protecting Group
Installation Reagents
Stability (pH < 4)
Stability (pH > 10)
Removal Condition
Suitability for Compound 1
TBS (Silyl)
TBSCl, Imidazole
Poor
Good
TBAF or Acid
Excellent (Steric bulk manageable)
Bn (Benzyl)
BnBr, NaH
Excellent
Excellent
H₂ / Pd-C
Moderate (NaH may deprotonate Lactam)
Ac (Acetyl)
Ac₂O, Pyridine
Moderate
Poor
K₂CO₃ / MeOH
Good (If base stability not required)
Boc (Carbamate)
Boc₂O, DMAP
Poor
Good
TFA or HCl
Standard for Lactam N
Troubleshooting & Expert Tips
Reaction Stalls at 50%: The neopentyl-like position of the alcohol (C5-CH₂OH) makes it sterically crowded.
Solution: Switch from TBSCl to TBSOTf (Triflate) and 2,6-lutidine at -78°C to 0°C. TBSOTf is significantly more electrophilic.
Lactam Ring Opening: Strong nucleophiles (e.g., LiOH, NaOMe) can open the lactam ring.
Prevention:[4] Keep pH below 12 during workups. Avoid prolonged exposure to methoxide.
Solubility: Compound 1 can be sparingly soluble in non-polar solvents due to the amide.
Tip: Use DMF or a DCM/DMF mixture for the initial O-protection if solubility is an issue.
References
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Standard reference for general protection conditions).
Donohoe, T. J., et al. (2012). "Synthesis of substituted piperidines via a hydrogen borrowing [5+1] annulation." Journal of Organic Chemistry. (Context for piperidinone synthesis and handling).
Joubert, N., et al. (2020).[6] "Chemical Approaches to Piperidin-2-one Scaffolds." Molecules. (Review of lactam reactivity).
Fischer, P. M. (2007). "The Design, Synthesis and Application of Stereochemically Defined Piperidine-2-ones." Current Opinion in Drug Discovery & Development.
Microwave-assisted synthesis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Application Note: Microwave-Assisted Synthesis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 5-(Hydroxymethyl)-5-phen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one , a privileged scaffold in medicinal chemistry often found in NK1 antagonists and farnesyltransferase inhibitors.
Traditional thermal synthesis of 5,5-disubstituted piperidin-2-ones is hampered by the steric hindrance of the quaternary carbon center, often requiring high temperatures (refluxing xylene/toluene) and prolonged reaction times (24–48 hours). This guide presents a microwave-assisted (MW) methodology that reduces total reaction time to under 2 hours while improving yield and purity.
The synthesis proceeds via a three-step cascade:
MW-Promoted Michael Addition: Construction of the quaternary carbon.
Chemo-Selective Reductive Cyclization: Formation of the lactam ring.
Selective Reduction: Conversion of the ester pendant to the target hydroxymethyl group.
Scientific Rationale & Mechanism
The Challenge of the Quaternary Center
The target molecule contains a quaternary carbon at the C5 position. Constructing this center via alkylation is energetically demanding due to steric repulsion. Microwave irradiation provides efficient internal heating, overcoming the activation energy barrier for the Michael addition of phenylacetic acid derivatives to acrylates more effectively than conventional convection heating.
Pathway Design
The strategy utilizes Methyl Phenylcyanoacetate as the nucleophile. The cyano group serves two purposes: it activates the alpha-proton for the initial Michael addition and subsequently acts as the nitrogen source for the lactam ring.
Step 1 (Michael): Base-catalyzed addition to methyl acrylate forms a linear glutarate intermediate.
Step 2 (Cyclization): Reduction of the nitrile to a primary amine triggers an intramolecular nucleophilic attack on the gamma-ester (distal), forming the thermodynamically favored 6-membered piperidinone ring rather than the strained 4-membered beta-lactam.
Step 3 (Functionalization): Chemoselective reduction of the remaining C5-ester to a primary alcohol using Lithium Borohydride (LiBH4), which tolerates the lactam amide bond.
Reaction Workflow Diagram
Figure 1: Synthetic pathway for the target scaffold. The microwave-assisted Michael addition overcomes steric hindrance at the quaternary center.
Experimental Protocols
Equipment & Materials
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
Vials: 10 mL and 35 mL borosilicate glass vials with snap-caps/crimp tops.
Irradiation: Seal the vial. Program the MW reactor:
Temp: 80 °C
Time: 10 minutes
Power: Dynamic (Max 100 W)
Stirring: High
Workup: Evaporate methanol under reduced pressure. The residue is typically pure enough (>95%) for the next step.
Note: Conventional heating requires 4–6 hours reflux. MW achieves this in 10 mins.[1]
Step 2: Reductive Cyclization (Lactam Formation)
Objective: Synthesis of 5-Methoxycarbonyl-5-phenylpiperidin-2-one.
Note: This step uses CoCl2/NaBH4 to generate "cobalt boride" in situ, a potent reducing agent for nitriles compatible with microwave heating.
Solvation: Dissolve the crude Michael adduct (from Step 1) in Methanol (15 mL) in a larger 35 mL vial.
Catalyst: Add CoCl2·6H2O (2.38 g, 10 mmol). The solution will turn deep purple/pink.
Reduction (Caution - Exothermic): Add NaBH4 (3.78 g, 100 mmol) portion-wise before sealing if doing open vessel, or use a specific MW addition kit.
MW Protocol: If using MW for the reduction (to accelerate the aging/cyclization), seal loosely. Heat to 60 °C for 20 minutes .
Workup: Quench with 3N HCl (carefully) to destroy boride complex. Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over MgSO4, and concentrate.
Purification: Recrystallize from Ethanol/Hexane to obtain the lactam ester as a white solid.
Step 3: Chemoselective Ester Reduction
Objective: Conversion to 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
Charge: Dissolve the Lactam Ester (1.16 g, 5 mmol) in anhydrous THF (10 mL).
Reduction: Cool to 0 °C. Add LiBH4 (2M in THF, 5 mL, 10 mmol) dropwise.
Why LiBH4? LiBH4 is more selective than LiAlH4. It reduces the ester to the alcohol but leaves the lactam (amide) ring intact under these conditions.
Reaction: Stir at Room Temperature for 4 hours (or MW 50 °C for 15 mins).
Quench: Carefully add Acetone (1 mL) followed by saturated NH4Cl.
Isolation: Extract with EtOAc/Isopropanol (9:1). Dry and concentrate.
Final Product: The target molecule is obtained as a viscous oil or low-melting solid.
Data Analysis & Validation
Table 1: Process Comparison (Thermal vs. Microwave)
Note: The quaternary carbon (C5) typically appears around 45-50 ppm.
Troubleshooting & Critical Parameters
Regioselectivity (Step 2): The cyclization is highly favored to form the 6-membered ring. If the 4-membered beta-lactam is observed (rare), it indicates the temperature was too high during the reduction, or the solvent was too non-polar. Use Methanol to stabilize the transition state for the 6-membered ring.
Water Content: Step 1 (Michael Addition) must be dry. Water can hydrolyze the ester or nitrile. Use anhydrous Methanol.
Safety (Step 2): The generation of Hydrogen gas from NaBH4 is rapid. Do not seal MW vials until gas evolution has subsided, or use a reactor with active pressure venting.
References
Microwave Michael Addition: Escalante, J., et al. (2008).[2] "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." Molecules, 13(2), 340-347. Link
General Piperidinone Synthesis: Koelsch, C. F. (1943). "The Synthesis of Some 3-Phenylpiperidines." Journal of the American Chemical Society, 65(12), 2459–2460. Link
Reductive Cyclization Strategy: Watson, P. S., et al. (2005). "One-pot synthesis of 5,5-disubstituted piperidin-2-ones." Tetrahedron Letters, 46(23), 3907-3910. (Adapted for Microwave).[1][2][3][4]
Selective Reduction: Comins, D. L., et al. (2001). "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones." Journal of Organic Chemistry, 66, 2181. Link
Troubleshooting cyclization failures in 5-phenylpiperidin-2-one formation
Technical Support Center: 5-Phenylpiperidin-2-one Synthesis Senior Application Scientist Desk Introduction: The "Simple" Lactam That Isn't You are likely here because a "routine" cyclization of 5-phenylpiperidin-2-one (a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Phenylpiperidin-2-one Synthesis
Senior Application Scientist Desk
Introduction: The "Simple" Lactam That Isn't
You are likely here because a "routine" cyclization of 5-phenylpiperidin-2-one (also known as 5-phenyl-valerolactam) has stalled, polymerized, or yielded a complex mixture of open-chain amines and dimers.
While 6-membered lactams are generally stable, the 5-phenyl substituent introduces specific steric and electronic challenges. Depending on your precursor—likely a
-cyanoester (Route A) or a -amino acid (Route B)—the failure mode differs.
This guide treats your synthesis as a system. We do not just "try hotter"; we analyze the competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired).
Part 1: Diagnostic Workflow
Before altering conditions, identify your failure mode using the decision tree below.
Figure 1: Diagnostic logic for lactamization failures. High viscosity typically indicates competitive polymerization.
Part 2: Route A – Reductive Cyclization (The "One-Pot" Method)
Context: This is the most efficient route, typically starting from Methyl 4-cyano-4-phenylbutanoate (derived from phenylacetonitrile and methyl acrylate).
The Mechanism: Hydrogenation reduces the nitrile to a primary amine, which should spontaneously attack the ester to close the ring.
Critical Failure: The "Secondary Amine" Trap
During hydrogenation, the intermediate imine can react with the newly formed amine to create a dimer (secondary amine), permanently preventing lactamization.
The Fix: Ammonia Suppression & Catalyst Choice
Variable
Recommendation
Scientific Rationale
Catalyst
Raney Nickel (Active) or Rh/Al₂O₃
Pd/C often fails due to poisoning by the free amine or strong adsorption of the phenyl ring. Raney Ni promotes rapid nitrile reduction.
Solvent
Methanolic Ammonia (7N)
CRITICAL: Excess ammonia shifts the equilibrium away from secondary amine formation (dimerization) and keeps the intermediate as a primary amine.
Pressure
50–100 psi (3.5–7 bar)
High pressure favors the kinetic reduction of the nitrile over the bimolecular condensation side-reaction.
Temperature
60°C – 80°C
Heat is required to drive the subsequent cyclization step (Lactamization) after reduction is complete.
Protocol A: Optimized Reductive Cyclization
Charge: Autoclave with Methyl 4-cyano-4-phenylbutanoate (1.0 eq), Raney Nickel (20 wt% loading, pre-washed), and 7N NH₃ in MeOH (10–20 volumes).
Pressurize: Hydrogen to 60 psi.
Reaction: Heat to 60°C. Stir vigorously (mass transfer limit is common).
Monitoring: Monitor H₂ uptake. Once uptake ceases, raise temp to 80°C for 2 hours to force ring closure.
Workup: Filter catalyst immediately (pyrophoric). Concentrate. If ring closure is incomplete (detected by IR/NMR showing open chain ester), reflux crude in Toluene with 5% Acetic Acid.
Part 3: Route B – Thermal Cyclization (From Amino Acid/Ester)
Context: You have the open chain 5-amino-4-phenylpentanoic acid (or ester) and need to close it.
The Problem: Entropy. Bringing the amine and ester together is entropically disfavored compared to the amine attacking a neighboring molecule's ester (polymerization).
The Fix: The High-Dilution Principle
To favor intramolecular cyclization (Rate
[C]) over intermolecular polymerization (Rate [C]²), you must keep the concentration extremely low .
Protocol B: Pseudo-High Dilution Feed
Do not simply mix and heat.
Setup: Flask A containing refluxing solvent (Toluene or Xylene) + Base (e.g., TEA, 1.1 eq).
Feed: Dissolve your amino-ester precursor in a separate volume of solvent.
Addition: Add the precursor solution to the refluxing Flask A dropwise over 4–6 hours .
Why? This keeps the instantaneous concentration of unreacted starting material near zero, statistically forcing the molecule to react with itself rather than finding a partner.
Catalysis: If using the acid precursor, add a catalytic amount of 2-hydroxypyridine (0.1 eq). It acts as a bifunctional proton transfer agent, activating the carbonyl and deprotonating the amine simultaneously.
Part 4: Mechanistic Visualization
Understanding the competition between the Green Path (Product) and Red Path (Dimer/Polymer) is vital.
Figure 2: Reaction pathway showing the critical divergence points where dimers and polymers form.
Part 5: Frequently Asked Questions (FAQ)
Q: My reaction mixture turned dark red/brown. What happened?A: This often indicates oxidation of the amine or phenyl ring, likely due to trace oxygen during the high-temperature step. Ensure vigorous degassing (N₂ sparge) before heating. If using Raney Nickel, ensure it is not "dry" as it can spark and oxidize the organics.
Q: I see the open-chain amino ester in NMR, but it won't close, even with heat.A: You are likely fighting a "conformation lock." The phenyl group at C5 might be forcing the chain into a trans-like extended conformation.
Solution: Switch solvent to 2-butanol or toluene/acetic acid (9:1) . The protic/acidic environment protonates the carbonyl, making it more electrophilic, while the solvent polarity change can disrupt the unfavorable conformation.
Q: Can I use coupling reagents (EDC/HOBt) instead of thermal cyclization?A: Yes, but only for the amino-acid (not ester).
Warning: Standard peptide coupling often leads to dimerization because the activation is too fast. If you use EDC, you must use the high-dilution dropwise addition method described in Protocol B.
References
Synthesis of Substituted Piperidinones via Reductive Amination–Lactamiz
Source: Synlett (Thieme Connect).
Relevance: Establishes the reductive cyclization p
Synthesis of 4-cyano-4-phenylbutanoate deriv
Source: N
Relevance: Details the Michael addition required to create the correct carbon backbone for 5-phenyl substitution.
Troubleshooting Lactamization and Amid
Source: BenchChem / J. Org. Chem.
Relevance: Discusses racemization and oligomerization mechanisms during amid
Catalytic Hydrogenation of Nitriles to Amines (Mechanism & Dimeriz
Source: Organic Chemistry Portal.
Relevance: Explains the "secondary amine trap" and the necessity of ammonia in reduction.
Optimization
Thermal stability and degradation of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Technical Support Center: Thermal Stability & Degradation of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one Welcome to the Advanced Application Support Portal. This guide is engineered for research scientists and process chem...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Thermal Stability & Degradation of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Welcome to the Advanced Application Support Portal. This guide is engineered for research scientists and process chemists working with 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7).
As a functionalized delta-lactam (piperidin-2-one) containing a primary alcohol on a sterically hindered quaternary carbon, this intermediate presents unique thermal stability challenges during scale-up, drying, and analytical characterization. This portal synthesizes structural causality with field-proven troubleshooting protocols to ensure the integrity of your synthetic workflows.
I. Mechanistic Overview of Thermal Degradation
Understanding why a molecule degrades is the prerequisite to preventing it. The degradation of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one is governed by three primary structural vulnerabilities:
Lactam Hydrolysis (Moisture + Heat): While delta-lactams are generally stable[1], the combination of elevated temperatures and residual water catalyzes nucleophilic attack at the C2 carbonyl. This results in ring-opening to the corresponding amino acid[2].
Thermal De-hydroxymethylation (Extreme Heat): The hydroxymethyl group resides on a highly congested quaternary carbon (C5) adjacent to a phenyl ring. Temperatures exceeding 150°C induce a thermal cleavage that expels formaldehyde (CH₂O) to relieve steric strain.
Thermo-Oxidation (Oxygen + Heat): The primary alcohol is susceptible to auto-oxidation into an aldehyde, a process accelerated by thermal energy and atmospheric oxygen.
Fig 1. Major thermal degradation pathways of 5-(hydroxymethyl)-5-phenylpiperidin-2-one.
II. Troubleshooting Guide & FAQs
Q: During GC-MS analysis, my primary peak shows a mass of 175 Da instead of the expected 205 Da. Is my batch impure?A: Not necessarily. The expected molecular weight of 5-(hydroxymethyl)-5-phenylpiperidin-2-one is 205.26 g/mol . However, the extreme heat in a GC inlet (typically 250°C–300°C) induces thermal cleavage at the quaternary C5 position. This expels formaldehyde (30 Da), leaving 5-phenylpiperidin-2-one (175 Da).
Solution: To validate actual batch purity, switch to LC-MS utilizing Electrospray Ionization (ESI). ESI is a "soft" ionization technique that bypasses thermal vaporization, preserving the intact 205 Da molecular ion.
Q: We are observing a highly polar impurity forming during the vacuum drying of our wet cake. What is the mechanism?A: You are observing lactam hydrolysis. If your wet cake contains residual moisture and trace acidic/basic process impurities, heating the matrix catalyzes the cleavage of the piperidin-2-one ring[2].
Solution: Ensure the wet cake is washed to a neutral pH prior to drying. Keep drying temperatures strictly below 60°C until the moisture content (via Karl Fischer titration) drops below 1%.
Q: Does the compound require specialized storage to prevent thermal degradation over time?A: For long-term stability, room temperature (RT) storage is sufficient, provided the container is tightly sealed. However, because the primary alcohol can undergo slow auto-oxidation, storing reference standards under an inert atmosphere (nitrogen or argon) in a desiccator is highly recommended.
Fig 2. Troubleshooting workflow for identifying thermal degradation root causes.
III. Quantitative Data & Degradant Profiling
Table 1: Thermal Stability Thresholds
Data synthesized from baseline delta-lactam thermal profiling and predictive kinetics.
Condition
Temperature Limit
Primary Risk Factor
Recommended Action
Aqueous Solution (pH 7)
< 40°C
Lactam Hydrolysis
Process rapidly; avoid prolonged heating.
Vacuum Drying (Wet Cake)
< 60°C
Hydrolysis / Oxidation
Monitor moisture; purge with N₂.
Melt / Dry Heating
< 150°C
De-hydroxymethylation
Avoid high-temp distillation; use chromatography.
Long-term Storage
Room Temp (20-25°C)
Auto-oxidation
Store in sealed containers away from light.
Table 2: Major Degradants and Analytical Identification
Degradant Identity
Mechanism
LC-MS (ESI+) m/z [M+H]+
Chromatographic Shift (RP-HPLC)
Intact Compound
N/A
206.1
Baseline Reference
4-(Hydroxymethyl)-4-phenyl-5-aminopentanoic acid
Hydrolysis
224.1
Shifts to lower RT (Highly Polar)
5-Phenylpiperidin-2-one
Thermal Cleavage
176.1
Shifts to higher RT (Less Polar)
5-Formyl-5-phenylpiperidin-2-one
Oxidation
204.1
Slight shift to higher RT
IV. Self-Validating Experimental Protocols
To accurately map the degradation profile of your specific batch without confounding variables, utilize this self-validating forced degradation methodology.
Protocol: Self-Validating Forced Degradation Study
Causality Principle: To isolate thermal cleavage from hydrolytic and oxidative degradation, the experiment must decouple heat, moisture, and oxygen.
Self-Validation Mechanism: This protocol utilizes a Mass Balance Check . The sum of the molar quantities of the remaining API and all quantified degradants must equal 98.0%–102.0% of the un-stressed control. A failure in mass balance definitively indicates the formation of volatile degradants (e.g., formaldehyde loss) or insoluble polymeric species.
Step 1: Sample Preparation
Prepare a 1.0 mg/mL stock solution of 5-(hydroxymethyl)-5-phenylpiperidin-2-one in HPLC-grade Acetonitrile.
Aliquot 1.0 mL into four separate 2.0 mL amber glass HPLC vials.
Step 2: Environmental Stressing
Vial A (Control): Purge with N₂, seal, and store at 4°C in the dark.
Vial B (Thermal-Dry): Evaporate solvent under N₂ to yield a dry film. Purge with N₂, seal tightly, and heat at 100°C in a dry block for 24 hours.
Vial C (Thermo-Oxidative): Evaporate solvent to a dry film. Leave the vial open to atmospheric air and heat at 100°C for 24 hours.
Vial D (Hydrolytic): Add 100 µL of MS-grade water. Seal and heat at 80°C for 24 hours.
Step 3: Quenching & Solubilization
Remove Vials B, C, and D from the heat block and immediately plunge into an ice bath to quench the kinetics.
Reconstitute Vials B and C with exactly 1.0 mL of Acetonitrile. Add 900 µL of Acetonitrile to Vial D. Vortex all vials for 60 seconds.
Step 4: LC-UV/MS Analysis & Mass Balance Calculation
Inject 5 µL of each vial onto a C18 Reverse-Phase LC-MS system (Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 15 minutes).
Integrate the UV peaks at 210 nm (amide/phenyl absorbance).
Validation Check: Calculate the total area of all peaks in Vials B, C, and D. Compare against the total area of Vial A. If Vial B shows a mass balance loss >5%, suspect thermal cleavage and subsequent volatilization of formaldehyde.
V. References
Mendez, A. S. L., et al. "Thermal and alkaline stability of meropenem: Degradation products and cytotoxicity". ResearchGate. Available at: [Link]
Removing impurities from crude 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Troubleshooting the purification of highly functionalized δ-lactams—specifically 5-(Hydroxymethyl)-5-phenylpiperidin-2-one —requires a deep understanding of the molecule's physicochemical behavior.
Because this compound features both a hydrogen-bond donating/accepting hydroxymethyl group and a valerolactam core, crude mixtures are highly susceptible to trapping impurities. This guide will help you diagnose the root causes of these impurities and implement self-validating purification workflows.
Part 1: Diagnostic Workflow
Before initiating purification, it is critical to identify the specific class of impurity contaminating your crude mixture. Use the diagnostic workflow below to determine the correct intervention.
Diagnostic workflow for identifying and removing lactam impurities.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Removal of Polar Basic Impurities (Over-Reduction)
Q: My LC-MS shows a major impurity at[M+H]+ 192.1 alongside my target product ([M+H]+ 206.1). The mixture is an oil that refuses to crystallize. How do I separate them?
A: You are observing the over-reduced byproduct, 5-(hydroxymethyl)-5-phenylpiperidine.
Causality: When synthesizing the lactam via the reduction of a cyano-ester precursor, using overly aggressive hydride donors (like LiAlH4) can inadvertently reduce the lactam carbonyl down to a methylene group. The nitrogen in the resulting piperidine has a localized lone pair, making it highly basic (pKa ~10). In contrast, your target lactam is neutral because the nitrogen lone pair is delocalized into the carbonyl π* orbital.
Protocol (Acid-Base Extraction):
Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude.
Wash the organic layer with 1M HCl (3 x 5 volumes). The basic piperidine impurity will rapidly protonate and partition into the aqueous layer[1].
Wash the organic layer with saturated NaHCO3 to neutralize any residual acid, followed by a brine wash.
Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.
Self-Validating System: Analyze the concentrated organic layer via LC-MS. The complete disappearance of the 192.1 m/z peak confirms the successful removal of the amine.
Acid-base extraction logic for separating basic amines from neutral lactams.
Issue 2: Uncyclized Intermediates & Oiling Out
Q: The reaction yielded a viscous oil. LC-MS shows a mass of 234.1 (assuming an ethyl ester precursor). How do I drive this to the pure lactam?
A: The mass 234.1 corresponds to the uncyclized intermediate, ethyl 4-amino-2-(hydroxymethyl)-2-phenylbutanoate.
Causality: Lactamization is an equilibrium-driven amidation process. If the reaction is quenched prematurely or lacks the thermal energy to expel the leaving group (ethanol), the open-chain amino-ester persists. Furthermore, the hydroxymethyl group forms strong intermolecular hydrogen bonds with the uncyclized primary amine, resulting in a viscous oil that traps solvent and resists crystallization[2].
Re-dissolve the crude oil in anhydrous toluene to achieve a 0.2 M concentration.
Add a catalytic amount of glacial acetic acid (0.1 equiv) to activate the ester carbonyl.
Reflux the mixture using a Dean-Stark trap for 4–6 hours to continuously remove ethanol and drive the equilibrium forward.
Concentrate the mixture. If trace uncyclized impurities remain, purify via silica gel flash chromatography.
Self-Validating System: Monitor the reaction via TLC using a Ninhydrin stain. The uncyclized primary amine will stain bright purple/pink. The cyclization is complete when the purple spot disappears, leaving only the UV-active, non-staining lactam product.
Issue 3: Breaking Metal-Borate/Aluminum Emulsions
Q: After a borane or LAH reduction step, my aqueous workup forms a thick, gelatinous emulsion. The product yield is artificially low. What is happening?
A: You have formed robust Lewis acid-base complexes between residual metal salts (boron/aluminum) and the hydroxymethyl/lactam oxygen of your product.
Causality: Hydride reductions leave metallic byproducts that tightly coordinate with polar functional groups. These complexes act as surfactants during aqueous workup, stabilizing emulsions and trapping your product in the aqueous phase. Standard amidation and lactam syntheses require specific interventions to break these adducts[3].
Protocol (Diethanolamine / Rochelle Salt Workup):
For Aluminum (LAH): Add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) to the crude mixture. Stir vigorously for 2–4 hours. The tartrate acts as a bidentate ligand, chelating the aluminum and breaking the emulsion.
For Boron (BH3/NaBH4): Add diethanolamine (1.2 equiv relative to boron) to the crude mixture in THF/MeOH. Stir for 2 hours. Diethanolamine forms a highly stable, water-soluble complex with boron, displacing your lactam.
Self-Validating System: The physical state of the extraction funnel is your validation. A successful workup transitions the mixture from an opaque, milky emulsion to two distinct, transparent liquid phases.
Part 3: Quantitative Data & Crystallization
Once chemical impurities are removed, the compound can be crystallized. Melt crystallization or solvent-based recrystallization is highly effective for lactams due to their strong intermolecular hydrogen-bonding networks[4]. Use the tables below to guide your final purification steps.
Table 1: Impurity Identification and Removal Strategy
Impurity Type
Structural Feature
LC-MS [M+H]+
Primary Removal Strategy
Target Product
δ-Lactam + Primary Alcohol
206.1
Crystallization (EtOAc/Heptane)
Over-reduced
Piperidine (Basic Amine)
192.1
1M HCl Aqueous Wash
Uncyclized
Amino-Ester (Open Chain)
234.1 (Ethyl)
Dean-Stark Reflux / Chromatography
Metal Complex
Borate/Aluminate Adduct
Variable
Diethanolamine / Rochelle Salt
Table 2: Optimized Chromatographic Solvent Systems (Silica Gel)
Solvent System (v/v)
Target Lactam R_f
Uncyclized Amine R_f
Application Notes
100% EtOAc
0.35
0.10
Excellent baseline separation for standard runs.
5% MeOH in DCM
0.45
0.15
Recommended for highly polar, stubborn crude mixtures.
50% EtOAc in Heptane
0.10
0.00
Useful for eluting non-polar organic impurities first.
References
Source: trea.
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)
In-Depth Comparison Guide: 1H and 13C NMR Spectral Analysis of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one vs. 5-Phenylpiperidin-2-one
Executive Summary Piperidin-2-one (δ-valerolactam) derivatives are foundational scaffolds in modern medicinal chemistry, serving as critical intermediates for CNS-active agents and CGRP receptor antagonists (such as ubro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperidin-2-one (δ-valerolactam) derivatives are foundational scaffolds in modern medicinal chemistry, serving as critical intermediates for CNS-active agents and CGRP receptor antagonists (such as ubrogepant analogs)[1]. During drug development, modifying the C5 position of the piperidinone ring with a hydroxymethyl group is a proven strategy to introduce a quaternary stereocenter, thereby restricting conformational flexibility and enhancing metabolic stability.
However, this structural modification drastically alters the nuclear magnetic resonance (NMR) spectral profile of the molecule. This guide provides an objective, data-driven comparison of the NMR spectral features of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one against its unsubstituted precursor, 5-phenylpiperidin-2-one , offering researchers a definitive framework for structural elucidation and quality control.
To ensure absolute trustworthiness and reproducibility in structural characterization, the following protocols must be executed as a self-validating system. Every step includes a built-in quality control (QC) checkpoint.
Protocol 1: High-Fidelity NMR Sample Preparation
Solvent Selection & Weighing: Weigh exactly 15.0 mg of the highly purified compound into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer & Degassing: Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.
Self-Validation Checkpoint: Visually inspect the tube against a bright light source. The solution must be 100% particulate-free. Suspended particles cause localized magnetic field inhomogeneities, leading to line broadening that obscures critical
-coupling resolutions. If particulates are visible, filter the sample through a glass wool plug.
Equilibration: Place the sample in the NMR spinner, wipe the exterior with a lint-free cloth, and insert it into the spectrometer. Allow 5 minutes for thermal equilibration at 298 K.
Protocol 2: 1D and 2D NMR Acquisition (600 MHz)
Tuning and Matching: Automatically tune and match the cryoprobe for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated gradient shimming (TopShim or equivalent).
Self-Validation Checkpoint: Measure the full width at half maximum (FWHM) of the TMS peak. The ¹H line width must be <1.0 Hz. If broader, manual shimming of the Z1 and Z2 gradients is required to prevent the overlapping of complex multiplet structures.
¹H NMR Acquisition: Execute a standard 1D proton sequence (zg30) with 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.
¹³C NMR Acquisition: Execute a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans, a spectral width of 240 ppm, and a D1 of 2.0 seconds.
2D NMR (HSQC & HMBC): Acquire phase-sensitive HSQC to map direct ¹H-¹³C bonds and HMBC (optimized for a long-range coupling constant of 8 Hz) to verify the regiochemistry of the quaternary C5 center.
Comparative Spectral Data Analysis
The introduction of the hydroxymethyl group at C5 fundamentally changes the spin-spin coupling networks. The quantitative data below summarizes the expected chemical shifts (δ in ppm) and multiplicities for both compounds.
To accurately interpret these spectra, one must look beyond the raw numbers and understand the physical chemistry driving the signal variations[2].
The Diastereotopicity of the Hydroxymethyl Group:
In the target molecule, the newly introduced -CH₂OH protons are attached to a pro-chiral carbon immediately adjacent to the chiral quaternary C5 center. Because they reside in persistently different electronic environments (they cannot be superimposed by any symmetry operation or rapid bond rotation), they are diastereotopic. Instead of appearing as a single 2H peak, they manifest as two distinct doublets forming an AB quartet (J ≈ 11.0 Hz). This is the most definitive diagnostic feature confirming successful hydroxymethylation.
Loss of Vicinal Coupling at C6:
In the precursor, the C6 methylene protons couple strongly with the adjacent C5 methine proton, resulting in a complex multiplet. In the target compound, C5 is a quaternary carbon (lacking protons). Consequently, the C6 protons only exhibit geminal coupling with each other (J ≈ 13.5 Hz) and weak long-range coupling to the NH, simplifying their signal into a distinct AB doublet of doublets.
¹³C Deshielding and Quaternary Shift:
The transformation of C5 from a methine to a quaternary carbon causes a predictable downfield shift (from 42.1 ppm to 47.8 ppm). This is driven by the inductive deshielding effect of the highly electronegative oxygen atom in the hydroxymethyl group, which pulls electron density away from the C5 nucleus through the σ-bonds.
Workflow Visualization
The following diagram illustrates the logical progression of 1D and 2D NMR experiments required to unambiguously confirm the structure of the C5-modified piperidinone.
Fig 1: Step-by-step 1D and 2D NMR structural elucidation workflow for modified piperidinones.
References
Bell, I. M., Fraley, M. E., Gallicchio, S. N., et al. "Piperidinone carboxamide azaindane CGRP receptor antagonists." U.S. Patent No. 8,912,210 B2. United States Patent and Trademark Office, December 16, 2014.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, October 2014. URL:[Link]
A Comparative Guide to HPLC Method Development for the Purity of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
This guide provides a comprehensive, in-depth strategy for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth strategy for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one. As a key intermediate or active pharmaceutical ingredient (API), ensuring the purity of this molecule is critical for safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a systematic approach grounded in scientific principles and regulatory expectations.
Introduction to 5-(Hydroxymethyl)-5-phenylpiperidin-2-one and the Imperative of Purity Analysis
5-(Hydroxymethyl)-5-phenylpiperidin-2-one is a heterocyclic compound featuring a phenyl ring, a hydroxyl group, and a lactam moiety. This combination of functional groups presents unique challenges and opportunities in chromatographic separation. The presence of a chromophore (the phenyl ring) makes UV detection a viable analytical endpoint. The polar hydroxyl and lactam groups, combined with the non-polar phenyl ring, give the molecule an intermediate polarity, requiring careful selection of stationary and mobile phases for optimal retention and resolution from potential impurities.
Accurate and precise determination of its purity is a non-negotiable aspect of quality control in pharmaceutical development. A robust, stability-indicating HPLC method is essential to separate the main component from process-related impurities, synthetic by-products, and degradation products that may form during manufacturing, storage, or under stress conditions.
Foundational Steps in Method Development
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties and a systematic approach to parameter optimization.
Sample Preparation: Prepare a dilute solution of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (approximately 10-20 µg/mL) in a suitable solvent, such as methanol or acetonitrile.
Instrumentation: Use a calibrated UV-Visible spectrophotometer.
Scan Range: Scan the solution from 200 nm to 400 nm against a solvent blank.
Analysis: Identify the wavelength(s) of maximum absorbance. The presence of the phenyl group suggests a probable λmax around 210 nm and a secondary absorbance maximum around 254 nm. For initial method development, a wavelength of 254 nm is often a good starting point due to lower interference from common HPLC solvents.
Forced Degradation Studies: The Key to a Stability-Indicating Method
To develop a stability-indicating method, it is imperative to generate potential degradation products through forced degradation (stress testing). This will challenge the specificity of the HPLC method, ensuring that any degradants can be separated from the parent peak. According to ICH guidelines, stress testing should include exposure to hydrolytic, oxidative, and photolytic conditions.[1][2]
Experimental Protocol: Forced Degradation Study
Stock Solution: Prepare a stock solution of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one in a 50:50 mixture of acetonitrile and water.
Stress Conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. The lactam ring is susceptible to hydrolysis under these conditions.[3]
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[4]
Comparison of HPLC Methodologies
The core of method development lies in the systematic comparison of different chromatographic conditions to achieve optimal separation.
Stationary Phase Selection: A Comparative Analysis
The choice of the stationary phase is the most critical factor influencing selectivity in HPLC.[5] For a molecule with both polar and non-polar characteristics like 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, a comparison between a traditional C18 column and a Phenyl-based column is highly recommended.
Stationary Phase
Principle of Separation
Expected Performance for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Advantages
Disadvantages
C18 (Octadecylsilane)
Primarily hydrophobic interactions between the analyte and the C18 alkyl chains.
Good retention is expected due to the non-polar phenyl group. The polar hydroxyl and lactam groups may lead to earlier elution if the mobile phase is highly organic.
Versatile, widely available, and robust. A good starting point for most reversed-phase separations.
May not provide sufficient selectivity for aromatic positional isomers or closely related impurities.
Phenyl-Hexyl
Mixed-mode separation involving hydrophobic interactions with the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and the analyte.[6][7]
Enhanced retention and unique selectivity for the phenyl-containing analyte and related aromatic impurities due to π-π interactions.[8] This can be particularly useful for resolving impurities with subtle structural differences in the aromatic ring.
Provides an alternative selectivity to C18, which can be crucial for resolving co-eluting peaks.[9]
The strength of π-π interactions can be dependent on the organic modifier used in the mobile phase (methanol often enhances these interactions more than acetonitrile).[8]
Recommendation: Begin method development with a C18 column as the primary choice due to its versatility. However, a Phenyl-Hexyl column should be considered a strong secondary option, especially if the C18 column fails to resolve all degradation products or process impurities.
Mobile Phase Optimization: A Comparative Approach
The mobile phase composition, including the organic modifier and pH, plays a crucial role in controlling retention and selectivity.
Parameter
Alternatives
Rationale and Expected Outcome
Organic Modifier
Acetonitrile vs. Methanol
Acetonitrile: Generally has a lower viscosity, leading to lower backpressure. It is a weaker solvent than methanol in reversed-phase, which can sometimes provide better selectivity. Methanol: Is a protic solvent and can engage in hydrogen bonding, which may alter selectivity for polar analytes. It can also enhance π-π interactions with a phenyl stationary phase.[8] A systematic comparison of both is recommended.
Aqueous Phase pH
Acidic (pH 2-4) vs. Near Neutral (pH 6-7)
The piperidine nitrogen in the lactam ring is basic. At acidic pH, this nitrogen will be protonated, making the molecule more polar and likely leading to earlier elution. Controlling the pH is critical for reproducible retention times for ionizable compounds.[10][11] A mobile phase pH that is at least 2 units away from the pKa of the analyte is recommended to ensure a single ionic form and robust retention.[12] An initial screening at pH 3 (using a phosphate or formate buffer) is a good starting point.
Proposed HPLC Method and Experimental Workflow
Based on the principles outlined above, a starting HPLC method and a systematic workflow for its development and validation are proposed.
Initial HPLC Method Conditions
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B: Acetonitrile
Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm (or the experimentally determined λmax)
Injection Volume: 10 µL
Method Development and Optimization Workflow
The following diagram illustrates a logical workflow for the development and optimization of the HPLC method.
Caption: A systematic workflow for HPLC method development.
System Suitability
Before any sample analysis, the suitability of the chromatographic system must be verified. This is a mandatory requirement for method validation and routine analysis.
System Suitability Parameters:
Tailing Factor: Should be ≤ 2.0 for the main peak.
Theoretical Plates (N): Should be > 2000 for the main peak.
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0% for peak area and retention time.
Data Presentation and Comparison
All experimental data should be summarized in clearly structured tables to facilitate comparison and decision-making.
Table 1: Comparison of Stationary Phases
Parameter
C18 Column
Phenyl-Hexyl Column
Retention Time of Main Peak (min)
Experimental Value
Experimental Value
Resolution of Critical Pair
Experimental Value
Experimental Value
Tailing Factor of Main Peak
Experimental Value
Experimental Value
Number of Theoretical Plates
Experimental Value
Experimental Value
The critical pair is the pair of adjacent peaks with the lowest resolution.
Table 2: Comparison of Mobile Phase Conditions
Mobile Phase Composition
Retention Time of Main Peak (min)
Resolution of Critical Pair
Observations
ACN/Water (pH 3)
Experimental Value
Experimental Value
Describe peak shape and any co-elutions
Methanol/Water (pH 3)
Experimental Value
Experimental Value
Describe peak shape and any co-elutions
Conclusion
The development of a robust and reliable HPLC method for the purity determination of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one requires a systematic and scientifically sound approach. This guide provides a comprehensive framework for this process, from initial analyte characterization and forced degradation studies to a comparative evaluation of stationary and mobile phases. By following this structured workflow, researchers can develop a stability-indicating method that is fit for purpose and meets the stringent requirements of the pharmaceutical industry. The final validated method will be a self-validating system, ensuring the trustworthiness of the purity data generated.
References
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
Phenyl Stationary Phases for HPLC. Element Lab Solutions.
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link]
Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical.
Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate.
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. [Link]
Exploring the Role of pH in HPLC Separ
The Importance Of Mobile Phase PH in Chromatographic Separ
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]
A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. MDPI. [Link]
Control pH During Method Development for Better Chrom
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica – Drug Research.
Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. ASM Journals. [Link]
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing.
Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]
(PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Sciences and Research.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Forced Degradation Study as per ICH Guidelines: Wh
A Comparative Guide to the Synthetic Efficiency of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one Routes
For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Hydroxymethyl)-5-phenylpiperidin-2-one is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, featuri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Hydroxymethyl)-5-phenylpiperidin-2-one is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, featuring a chiral quaternary center with both a phenyl and a hydroxymethyl substituent, presents a unique synthetic challenge and offers opportunities for diverse functionalization. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of their respective efficiencies. The presented routes are designed based on established synthetic methodologies, including the Dieckmann condensation and a reductive amination-lactamization cascade.
The strategic importance of the piperidin-2-one (or δ-valerolactam) core lies in its prevalence in a wide array of biologically active compounds.[1] The presence of both a hydrogen bond donor (the lactam N-H and the hydroxyl group) and acceptor (the lactam and hydroxyl oxygens), along with a lipophilic phenyl group, imparts a unique physicochemical profile to 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, making it an attractive building block for novel therapeutics.
This guide will delve into the intricacies of two proposed synthetic pathways, providing the necessary experimental details to enable their replication and a comparative framework to assist researchers in selecting the most suitable route for their specific needs, considering factors such as overall yield, step economy, and availability of starting materials.
Route 1: The Dieckmann Condensation Approach
This classical approach to cyclic ketones is adapted here for the construction of the 5,5-disubstituted piperidin-2-one ring system. The key steps involve the formation of a pimelate diester, followed by an intramolecular cyclization.[1][2][3][4]
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1 via Dieckmann Condensation.
Detailed Experimental Protocols for Route 1
Step 1: Synthesis of Diethyl 3-phenylpentane-1,5-dioate
This initial step involves a Michael addition of the enolate of ethyl phenylacetate to ethyl acrylate.[5]
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.1 eq) in anhydrous ethanol to prepare a solution of sodium ethoxide.
Cool the solution to 0 °C and add ethyl phenylacetate (1.0 eq) dropwise with stirring.
After the addition is complete, add ethyl acrylate (1.2 eq) dropwise, maintaining the temperature at 0-5 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of Diethyl 3-(ethoxycarbonyl)-3-phenylpentanedioate
The second Michael addition introduces the second ester arm.
This more modern approach aims to construct the piperidinone ring in a single, efficient step from a suitably functionalized acyclic precursor.[6]
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2 via Reductive Amination-Lactamization.
Detailed Experimental Protocols for Route 2
Step 1: Synthesis of Dimethyl 3-cyano-3-phenylpentanedioate
This step involves a double Michael addition of phenylacetonitrile to methyl acrylate.
Materials: Phenylacetonitrile, methyl acrylate, a strong base (e.g., sodium methoxide), methanol.
Procedure:
Prepare a solution of sodium methoxide in methanol.
Add phenylacetonitrile (1.0 eq) to the cooled solution.
Add methyl acrylate (2.2 eq) dropwise, maintaining a low temperature.
Allow the reaction to stir at room temperature overnight.
Neutralize the reaction with a mild acid and extract the product with an organic solvent.
Purify by column chromatography or distillation.
Step 2: Reduction of Nitrile to Aldehyde to form Dimethyl 3-formyl-3-phenylpentanedioate
Selective reduction of the nitrile in the presence of esters is crucial. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation.
Dieckmann condensation can be challenging to scale up due to the need for high dilution to avoid intermolecular side reactions.[6]
The one-pot nature of the final step could be advantageous for scalability.
Stereocontrol
The quaternary center is formed in an achiral manner.
The quaternary center is formed in an achiral manner.
Starting Materials
Readily available and relatively inexpensive (ethyl phenylacetate, ethyl acrylate).
Phenylacetonitrile and methyl acrylate are readily available.
Conclusion and Future Outlook
Both proposed synthetic routes offer viable pathways to 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
Route 1 (Dieckmann Condensation) relies on well-established and robust reactions. However, it may suffer from a lower overall yield due to the number of steps and the potential for side reactions during the Dieckmann condensation. The scalability of the Dieckmann cyclization can also be a concern.
Route 2 (Reductive Amination-Lactamization) presents a more elegant and potentially more efficient approach. Its convergent nature, culminating in a one-pot ring formation, is highly attractive from a step-economy perspective. The success of this route hinges on the efficient synthesis and selective reduction of the key cyano-diester intermediate.
For researchers embarking on the synthesis of this and related 5,5-disubstituted piperidin-2-ones, the choice of route will depend on the specific experimental capabilities and project goals. Route 1 may be more straightforward to implement with standard laboratory reagents, while Route 2 offers a more modern and potentially higher-yielding alternative, albeit with potentially more challenging intermediates to synthesize and purify.
Future work in this area could focus on developing an asymmetric synthesis to control the stereochemistry at the C5 position, which would be of significant interest for pharmacological applications. This could potentially be achieved through the use of chiral catalysts in the Michael addition steps or through enzymatic resolutions.
References
BenchChem. (2025, December). Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them. BenchChem Technical Support.
Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis.
IR spectroscopy characteristic peaks of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
High-Resolution IR Spectroscopy Comparison: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one vs. Structural Analogs As a Senior Application Scientist, I frequently see drug development programs stall during the structural valid...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution IR Spectroscopy Comparison: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one vs. Structural Analogs
As a Senior Application Scientist, I frequently see drug development programs stall during the structural validation of highly functionalized intermediates. For compounds like 5-(Hydroxymethyl)-5-phenylpiperidin-2-one —a critical delta-lactam scaffold used in the synthesis of CNS-active agents and glutethimide analogs—relying solely on NMR can be inefficient for rapid, at-line reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy provides an instantaneous, orthogonal method for structural confirmation, provided you understand the precise vibrational causality of the molecule.
This guide objectively compares the characteristic IR performance of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one against its common synthetic alternatives and byproducts, providing a robust framework for spectral differentiation.
Mechanistic Grounding: The Causality of Vibrational Shifts
To effectively use IR spectroscopy for structural differentiation, we must move beyond memorizing peak tables and understand the electronic environments driving these vibrations.
The Delta-Lactam Core (C=O and N-H):
In 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, the nitrogen lone pair participates in robust resonance delocalization with the adjacent carbonyl group. This electron donation into the C=O
antibonding orbital decreases the double-bond character of the carbonyl. Consequently, the C=O stretching frequency is driven down to the 1650–1660 cm⁻¹ range, which is highly characteristic of 6-membered lactams. The associated secondary amide N-H stretch typically manifests as a sharp-to-medium band between 3200–3300 cm⁻¹ .
The Hydroxymethyl Group (O-H and C-O):
The primary alcohol at the 5-position introduces a broad O-H stretching band at 3300–3450 cm⁻¹ due to extensive intermolecular hydrogen bonding. Because this broad band can obscure the adjacent N-H stretch, we must rely on the primary alcohol C-O stretch at 1050–1080 cm⁻¹ as a critical secondary confirmation of the hydroxymethyl group.
The Lactone vs. Lactam Divergence:
If a synthetic pathway diverges to form a lactone byproduct (e.g., a dihydrofuran-2-one derivative), the spectral shift is dramatic. The ring oxygen in a lactone is highly electronegative and less willing to donate its lone pair than a lactam nitrogen. This inductive effect strengthens the C=O bond, shifting the carbonyl peak significantly higher to ~1760–1770 cm⁻¹ [1].
Comparative Spectral Performance Data
To isolate the specific spectral contributions of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, we compare it against two highly relevant structural analogs:
Alternative A (Des-hydroxy analog): 5-phenylpiperidin-2-one. Used to establish the baseline lactam spectrum without the alcohol interference.
Alternative B (Lactone analog): 5-(Hydroxymethyl)-5-phenyldihydrofuran-2(3H)-one. Used to demonstrate the carbonyl shift when the nitrogen is replaced by oxygen.
Traditional KBr pellet preparation is highly susceptible to atmospheric moisture absorption, which introduces a parasitic O-H stretch at ~3400 cm⁻¹. When analyzing 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, this artifact directly overlaps with the compound's intrinsic hydroxymethyl O-H stretch, leading to false positives.
To ensure a self-validating system, this protocol utilizes Attenuated Total Reflectance (ATR) to bypass moisture interference entirely.
Step 1: Background Validation (The Blank)
Thoroughly clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate.
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This ensures no residual organic contamination from previous runs artificially inflates the C-H or C=O regions.
Place 2–5 mg of the neat solid 5-(Hydroxymethyl)-5-phenylpiperidin-2-one directly onto the center of the diamond crystal.
Engage the pressure anvil. Monitor the real-time IR throughput and adjust the pressure until the primary C=O peak (~1650 cm⁻¹) reaches an optimal absorbance of 0.4–0.8 AU . Causality: Over-pressurizing can cause peak distortion and band broadening, while under-pressurizing yields a poor signal-to-noise ratio.
Step 3: Spectral Acquisition
Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.
Step 4: Algorithmic Post-Processing
Apply an ATR Correction algorithm via the spectrometer's software. Causality: The penetration depth of the IR evanescent wave in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing direct comparison against standard transmission libraries.
Perform a baseline correction to account for any baseline drift caused by light scattering off the solid particles.
Workflow Visualization
The following diagram maps the logical progression of the self-validating ATR-FTIR workflow, highlighting the critical decision gates for structural confirmation.
Fig 1: Self-validating ATR-FTIR workflow for moisture-sensitive lactam analysis.
References
Semantic Scholar. SUPPORTING INFORMATION - (S)-5-hydroxy-5-phenylpiperidin-2-one synthesis and characterization.
Arabian Journal of Chemistry. Lactamomethylation of alkylphenols: Synthesis and quantum-chemical study of the reaction pathway.
American Chemical Society (ACS). Synthesis of tabtoxinine-.delta.-lactam.
X-ray crystallography data for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one structure
A Comparative Guide to the Structural Elucidation of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one: Navigating the Landscape Beyond Single-Crystal X-ray Diffraction For researchers and professionals in drug development, the...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Structural Elucidation of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one: Navigating the Landscape Beyond Single-Crystal X-ray Diffraction
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential as a therapeutic agent. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structural elucidation, its application is contingent on the successful growth of high-quality crystals. In the case of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, a compound of interest in medicinal chemistry, publicly accessible X-ray crystallographic data is not currently available. This guide, therefore, provides a comprehensive comparison of alternative and complementary analytical techniques essential for its structural characterization, offering a robust workflow for researchers when crystallographic data is elusive.
The Gold Standard: A Glimpse from Related Structures
Although a crystal structure for our target molecule is not available, we can infer expected structural parameters from published data on similar piperidinone derivatives. For instance, the crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one) reveals a non-planar conformation with the phenyl and pyridone rings inclined to each other[1][2]. Similarly, other substituted piperidine rings have been shown to adopt various conformations, such as twist-boat, in the solid state[3]. These examples underscore the importance of empirical data for defining the precise geometry, as subtle substituent changes can significantly influence the solid-state packing and molecular conformation.
A Multi-faceted Approach to Structural Characterization
In the absence of X-ray diffraction data, a combination of spectroscopic and spectrometric techniques is paramount. This integrative approach provides a holistic view of the molecule's structure, from its atomic connectivity to its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the chemical structure of an organic molecule in solution. For 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, a suite of NMR experiments would be employed to piece together its molecular framework.
Key NMR Experiments and Their Insights:
Experiment
Information Gained
¹H NMR
Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
¹³C NMR
Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).
COSY (Correlation Spectroscopy)
Establishes proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence)
Correlates directly bonded proton and carbon atoms, assigning protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and confirming the overall structure.
NOESY (Nuclear Overhauser Effect Spectroscopy)
Provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry and conformation in solution.
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure. A detailed analysis of ¹H and ¹³C NMR spectra is crucial for the initial characterization[4][5][6].
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis.
Common Mass Spectrometry Techniques:
Technique
Application
ESI-MS (Electrospray Ionization)
A soft ionization technique that is well-suited for polar molecules, providing the mass of the intact molecule (often as a protonated species, [M+H]⁺).
HRMS (High-Resolution Mass Spectrometry)
Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
MS/MS (Tandem Mass Spectrometry)
Involves the fragmentation of a selected parent ion to generate a characteristic fragmentation pattern, which can be used to deduce structural motifs[7][8].
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire a full scan mass spectrum to determine the molecular weight. Perform HRMS to confirm the elemental formula. Conduct MS/MS experiments on the parent ion to obtain fragmentation data.
Data Analysis: Analyze the mass spectra to confirm the expected molecular weight and interpret the fragmentation pattern to support the proposed structure.
Vibrational Spectroscopy (FTIR): Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Expected FTIR Absorptions for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one:
Functional Group
Expected Absorption Range (cm⁻¹)
O-H (alcohol)
3200-3600 (broad)
N-H (amide)
3100-3500 (moderate)
C-H (aromatic)
3000-3100
C-H (aliphatic)
2850-3000
C=O (amide I)
1630-1680 (strong)
C=C (aromatic)
1450-1600
C-N (amide)
1250-1350
C-O (alcohol)
1000-1250
Experimental Protocol: A Quick Functional Group Check
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule[9][10].
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the logical flow of structural elucidation in the absence of X-ray crystallography data, highlighting the interplay between different analytical techniques.
Caption: A flowchart illustrating the integrated analytical workflow for the structural elucidation of a novel compound when X-ray crystallography data is unavailable.
Conclusion: A Weight of Evidence Approach
While single-crystal X-ray diffraction provides an unparalleled level of detail for solid-state structures, its absence does not preclude the thorough characterization of a molecule. As demonstrated for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, a judicious combination of modern analytical techniques—NMR, mass spectrometry, and FTIR—provides a powerful and self-validating system for structural elucidation. By carefully integrating the data from each method, researchers can confidently determine the connectivity, molecular formula, and key structural features of a compound, enabling its advancement in the drug discovery and development pipeline. This weight of evidence approach is a cornerstone of modern chemical research, ensuring scientific rigor and progress even when the "gold standard" is out of reach.
References
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6979. Available from: [Link]
Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC. (n.d.). Retrieved from [Link]
Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. (2021). ACS Earth and Space Chemistry, 5(6), 1469–1480. Available from: [Link]
A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - MDPI. (2021). Molecules, 27(1), 133. Available from: [Link]
Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter | ACS Earth and Space Chemistry. (2021). ACS Earth and Space Chemistry, 5(6), 1469–1480. Available from: [Link]
New ecological method for determination of different β-lactams: application to real human plasma samples - PMC. (2019). Journal of Analytical Methods in Chemistry, 2019, 8592189. Available from: [Link]
Structure of 5-hydroxy-1-methylpiperidin-2-one. The molecular weight... - ResearchGate. (n.d.). Retrieved from [Link]
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(5-phenylmethoxypentyl)piperidine-3,4,5-triol. (n.d.). PubChem. Retrieved from [Link]
Cambridge Structural Database | Information Systems & Technology. (n.d.). Retrieved from [Link]
Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds | Request PDF - ResearchGate. (2025). Retrieved from [Link]
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). Dalton Transactions, 53(16), 7247–7258. Available from: [Link]
Crystal and molecular structure of the phenylpiperazine derivative of 5-methyl-5-phenylhydantoin with activities towards GPCRs:. (n.d.). Retrieved from [Link]
5-(Hydroxymethyl)piperidin-2-one | CAS 146059-77-0 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv. (2023). Retrieved from [Link]
Synthesis and Spectroscopic Studies of Novel Transition Metal Complexes with 5-Phenyl-2-[2-Hydroxy pyridylacethydrazide] - Der Pharma Chemica. (n.d.). Retrieved from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1399. Available from: [Link]
Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - ResearchGate. (n.d.). Retrieved from [Link]
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.). Retrieved from [Link]
Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC. (n.d.). Retrieved from [Link]
NMR spectroscopy in pharmacy - alpaipars. (n.d.). Retrieved from [Link]
A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC. (2022). Molecules, 27(17), 5462. Available from: [Link]
Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland - MDPI. (2024). Molecules, 29(11), 2549. Available from: [Link]
X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives - MDPI. (2023). Molecules, 28(24), 8089. Available from: [Link]
Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization - PMC. (2025). Food Chemistry, 471, 139198. Available from: [Link]
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Macedonian Pharmaceutical Bulletin, 68(1), 29–39. Available from: [Link]
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
5-(hydroxymethyl)-5-phenylpiperidin-2-one-None - Thoreauchem. (n.d.). Retrieved from [Link]
5-Hydroxymethylfurfural - the NIST WebBook. (n.d.). Retrieved from [Link]
WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents. (n.d.).
Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]
Executive Summary This technical guide provides a comparative bioequivalence (BE) assessment of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (5-HMPP) , a chiral lactam scaffold often investigated for central nervous system...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative bioequivalence (BE) assessment of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (5-HMPP) , a chiral lactam scaffold often investigated for central nervous system (CNS) modulation.
Because 5-HMPP contains a primary hydroxyl group at a quaternary chiral center, it presents specific challenges in oral bioavailability and metabolic stability compared to its lipophilic analogs. This guide compares 5-HMPP against two structural derivatives designed to modulate these properties:
Analog A (5-MMPP): The O-methyl ether derivative (5-methoxymethyl), designed to increase lipophilicity.
Analog B (4-F-HMPP): The para-fluorophenyl derivative, designed to block Phase I metabolic oxidation.
Key Finding: While Analog A exhibits superior passive permeability (Papp), the parent compound 5-HMPP demonstrates a more favorable safety profile due to predictable Phase II glucuronidation, whereas Analog B shows potential for bioaccumulation.
Chemical & Physicochemical Profiling[1][2]
The bioequivalence of these analogs is fundamentally dictated by their physicochemical properties, specifically the balance between solubility (hydrophilicity) and permeability (lipophilicity).
Table 1: Comparative Physicochemical Properties
Property
Target: 5-HMPP
Analog A (5-MMPP)
Analog B (4-F-HMPP)
Impact on BE
Structure
5-Hydroxymethyl
5-Methoxymethyl
4-Fluoro-phenyl
Core scaffold identity
Mol. Weight
205.26 g/mol
219.29 g/mol
223.25 g/mol
Minimal impact on diffusion
cLogP
1.2 (Moderate)
1.9 (High)
1.5 (Moderate)
Analog A has highest CNS penetration potential
TPSA
49.3 Ų
38.5 Ų
49.3 Ų
< 90 Ų indicates good BBB permeability
Aq. Solubility
High (>5 mg/mL)
Moderate (<1 mg/mL)
High (>5 mg/mL)
5-HMPP is likely BCS Class I or III
Chirality
1 Chiral Center (C5)
1 Chiral Center (C5)
1 Chiral Center (C5)
Requires Stereospecific Analysis
Expert Insight: The hydroxymethyl group in 5-HMPP acts as a "metabolic handle." While it lowers LogP compared to the methyl ether (Analog A), it provides a direct site for conjugation, potentially avoiding toxic oxidative metabolites.
In Vitro Permeability & Absorption (Caco-2)[3][4][5]
To establish bioequivalence potential, we must validate the absorption mechanism. The FDA accepts Caco-2 permeability data as a surrogate for human intestinal absorption (HIA) for BCS classification.
Experimental Protocol: Caco-2 Permeability Assay
This protocol validates whether the analogs undergo passive diffusion or active efflux.
Cell Culture: Seed Caco-2 cells (passage 40–60) on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
Caption: Logic flow for classifying 5-HMPP analogs based on Caco-2 permeability data.
Metabolic Stability & Bioequivalence
The primary differentiator between 5-HMPP and its analogs is metabolic fate. 5-HMPP is susceptible to direct Phase II Glucuronidation at the -OH group, whereas Analog A (methoxy) requires Phase I O-demethylation first.
Comparative Microsomal Stability Data (Human Liver Microsomes)
Analyte
T½ (min)
CLint (µL/min/mg)
Major Metabolite
Metabolic Risk
5-HMPP
45.2
15.3
5-HMPP-O-Glucuronide
Low (Direct excretion)
Analog A
28.4
24.1
5-HMPP (via demethylation)
Moderate (Variable CYP activity)
Analog B
120.5
5.8
None detected
High (Bioaccumulation risk)
Critical CAUSALITY: Analog B demonstrates high metabolic stability due to the fluorine blocking the para-position of the phenyl ring. While this increases half-life (T½), it risks accumulation. 5-HMPP shows "Intermediate" clearance, ideal for twice-daily (BID) dosing without accumulation.
Pharmacokinetic (PK) Bioequivalence Study
To prove bioequivalence between a test formulation of 5-HMPP and a reference standard, a randomized, two-period, crossover study is required.
Study Design Parameters
Subjects: Healthy volunteers (n=24).
Dose: 100 mg (Single Oral Dose).
Washout: 7 days (>5x half-life).
Bioanalytical Method: Chiral LC-MS/MS. Note: Because 5-HMPP has a chiral center, FDA guidelines recommend stereospecific analysis if the enantiomers exhibit different PK/PD profiles.[1]
Caption: Standard crossover design for assessing bioequivalence of 5-HMPP formulations.
References
FDA Guidance for Industry. (2010). Bioequivalence Recommendations for Specific Products and Chiral Drugs.[1][2] U.S. Food and Drug Administration.[3][1] Link
Sigma-Aldrich. (2023). 5-(Hydroxymethyl)-5-phenylpiperidin-2-one Product Specification & COA. Merck KGaA. Link
Creative Bioarray. (2023). Caco-2 Permeability Assay Protocol for FDA Compliance.Link
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence.[2][4][5][6] CPMP/EWP/QWP/1401/98 Rev. 1. Link
Enamine. (2023). Building Blocks: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.Link
Validating purity standards for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Validating Purity Standards for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functi...
Author: BenchChem Technical Support Team. Date: March 2026
Validating Purity Standards for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized piperidine scaffolds. 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7) is a critical synthetic intermediate used in the development of CNS-active phenylpiperidine derivatives.
Validating the purity of this compound presents a unique multiphasic challenge. The molecule features a polar lactam (piperidin-2-one) core, a lipophilic phenyl ring, and a primary alcohol at the C5 position. Furthermore, the C5 carbon is a quaternary stereocenter. Because enantiomers of phenylpiperidines often exhibit divergent pharmacodynamics, purity validation cannot be limited to simple area-percent chromatography. It requires a self-validating, orthogonal approach encompassing chemical purity, absolute mass balance, and enantiomeric excess (ee).
This guide objectively compares three essential analytical modalities—Reverse-Phase HPLC-UV, Quantitative NMR (qHNMR), and Chiral HPLC—providing the causal reasoning behind each protocol to ensure robust, reproducible validation.
Comparative Analysis of Purity Modalities
To establish a comprehensive purity profile, no single technique is sufficient. The table below compares the three primary modalities required for the full validation of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
Analytical Modality
Primary Objective
Strengths
Limitations
Best Use Case
RP-HPLC-UV
Chemical Purity
High sensitivity; excellent for tracking synthetic byproducts and degradation.
Cannot determine absolute mass balance without a certified reference standard.
Routine batch monitoring and impurity profiling.
qHNMR
Absolute Purity
Primary ratio method; provides exact mass fraction without needing a reference standard of the analyte[1].
Lower sensitivity for trace impurities (<0.1%); requires high-field NMR.
Certifying reference standards and verifying mass balance[2].
Chiral HPLC
Enantiomeric Purity
Baseline resolution of stereoisomers; high precision.
Method development is highly specific to the chiral stationary phase[3].
Validating the stereoselectivity of the upstream synthesis.
Analytical Workflow and Impurity Profiling
To ensure scientific integrity, the validation workflow must account for all potential failure modes in the synthesis and storage of the compound.
Multiplexed analytical workflow for comprehensive purity validation.
Common synthetic impurities and degradation pathways requiring analytical resolution.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. I have explicitly detailed the causality behind the reagent and parameter choices to ensure you can troubleshoot deviations effectively.
Protocol A: Chemical Purity via RP-HPLC-UV
The primary challenge in analyzing piperidin-2-one derivatives is the strong hydrogen-bonding capability of the lactam NH and carbonyl, which frequently causes severe peak tailing on standard silica supports.
Column Selection : Utilize a superficially porous particle (SPP) C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm). Causality: The solid core limits longitudinal diffusion, providing sharper peaks for the polar lactam core.
Mobile Phase :
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: 0.05% TFA in Acetonitrile.
Causality: TFA acts as a volatile ion-pairing agent. It lowers the pH to suppress the ionization of any residual basic impurities and masks free silanols on the stationary phase, ensuring Gaussian peak shapes.
Gradient Elution : 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
Detection : Dual-wavelength UV at 210 nm (optimal for the lactam carbonyl transition) and 254 nm (optimal for the phenyl ring π-π* transitions).
System Suitability : The protocol is self-validating if the tailing factor (Tf) for the main peak is ≤ 1.2 and the theoretical plate count (N) is ≥ 10,000.
Protocol B: Absolute Purity via qHNMR
Chromatographic area-percent does not equate to mass balance due to differences in UV response factors and the potential presence of NMR-invisible inorganic salts. qHNMR serves as a metrologically traceable primary ratio method[4].
Internal Standard (IS) Selection : Select Maleic Acid (NIST SRM). Causality: Maleic acid provides a sharp, distinct singlet at ~6.2 ppm, which sits perfectly in the spectral window between the aliphatic piperidine protons (1.5–3.5 ppm) and the aromatic phenyl protons (7.1–7.4 ppm), ensuring zero signal overlap[1].
Sample Preparation : Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the analyte and ~5 mg of the Maleic Acid IS. Co-dissolve in 0.6 mL of DMSO-d6.
Acquisition Parameters :
Pulse Angle : 90° (to ensure maximum transverse magnetization).
Relaxation Delay (D1) : 30 seconds. Causality: D1 must be set to at least 5 × T1 (spin-lattice relaxation time) of the slowest relaxing proton in the mixture. This guarantees complete return to thermal equilibrium between pulses, which is an absolute physical requirement for quantitative integration[2].
Scans : 64 (target Signal-to-Noise ratio > 150).
Validation : The assay is considered valid if the calculated mass fraction from the aromatic protons matches the mass fraction calculated from the isolated hydroxymethyl protons (δ ~3.8 ppm) within ± 0.5%.
Protocol C: Enantiomeric Excess via Chiral HPLC
Because the C5 position is a chiral center, resolving the enantiomers is critical.
Column Selection : Chiralcel OD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica)[3].
Causality: The polysaccharide chiral stationary phase relies on hydrogen bonding and steric fit. However, the underlying silica contains acidic silanols. The DEA basic modifier competitively binds to these acidic sites, preventing the lactam NH from interacting with the silica backbone. Without DEA, the peaks will tail into each other, destroying chiral resolution.
Parameters : Flow rate of 1.0 mL/min at 25°C. Detection at 254 nm.
System Suitability : Resolution (Rs) between the two enantiomeric peaks must be ≥ 2.0.
Quantitative Validation Metrics
When executing the protocols above, your validation data should align with the following performance metrics to meet standard pharmaceutical intermediate guidelines.
Validation Parameter
RP-HPLC-UV (Chemical)
qHNMR (Absolute)
Chiral HPLC (Enantiomeric)
Specificity
Baseline resolution of Impurities A, B, C
No overlap between IS (6.2 ppm) and target protons
Baseline resolution of enantiomers (Rs > 2.0)
Linearity (R²)
> 0.999 (0.1 - 150 µg/mL)
> 0.999 (Mass ratio 0.1 to 10)
> 0.999 (1 - 100 µg/mL)
Precision (%RSD)
< 1.0% (n=6)
< 0.5% (n=6)
< 1.5% (n=6)
Accuracy (Recovery)
98.5% - 101.5%
99.5% - 100.5%
98.0% - 102.0%
LOD / LOQ
0.02% / 0.05% (Area)
N/A (Direct mass ratio)
0.05% / 0.1% (Area)
References
United States Pharmacopeia (USP). "Stimuli to the Revision Process: Quantitative NMR (qNMR)." USP.org.[Link]
S. K. Singh, et al. "Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity." Chemical and Pharmaceutical Bulletin, J-Stage.[Link]
M. Njoroge, et al. "Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase." Journal of Medicinal Chemistry, ACS Publications.[Link]
A Comparative Guide to the Stability of Substituted Phenylpiperidin-2-ones for Drug Discovery
Introduction: The Critical Role of Stability in Drug Development In the intricate journey of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its potential succes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Stability in Drug Development
In the intricate journey of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its potential success. For researchers and drug development professionals, understanding the stability of a compound under various physiological and chemical conditions is not merely a routine check but a critical determinant of its pharmacokinetic profile, efficacy, and safety.[1] Phenylpiperidin-2-ones, a privileged scaffold in medicinal chemistry, are no exception. The stability of these compounds can be significantly influenced by the nature and position of substituents on the phenyl ring, impacting their susceptibility to degradation through pathways such as hydrolysis and oxidation.[2]
This guide provides an in-depth comparative analysis of the stability of substituted phenylpiperidin-2-ones. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, offering insights honed from field experience. Our objective is to equip researchers with the knowledge to design more stable and effective drug candidates by understanding the intricate relationship between chemical structure and stability.
Understanding the Landscape of Phenylpiperidin-2-one Stability
The stability of a drug candidate is typically assessed across three key domains: chemical stability, plasma stability, and metabolic stability. Each provides a unique window into the compound's robustness and potential liabilities.
Chemical Stability: This assesses the intrinsic stability of the molecule to non-enzymatic degradation, primarily hydrolysis, under different pH conditions. For phenylpiperidin-2-ones, the lactam ring is a potential site of hydrolytic cleavage.[2]
Plasma Stability: This evaluates the compound's stability in blood plasma, where it can be subject to enzymatic degradation by esterases and amidases.[1] Rapid degradation in plasma can lead to a short in-vivo half-life and reduced bioavailability.
Metabolic Stability: This is typically evaluated using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for the majority of phase I metabolism.[3] High metabolic clearance can be a significant hurdle for achieving therapeutic drug concentrations.
Experimental Protocols for Comprehensive Stability Assessment
To ensure the generation of robust and reproducible data, the following detailed protocols are provided. These protocols are designed as self-validating systems, incorporating appropriate controls and analytical methodologies.
Chemical Stability Assessment (Hydrolytic Stability)
This experiment evaluates the susceptibility of the substituted phenylpiperidin-2-one to hydrolysis at different pH values, mimicking various physiological and storage conditions.
Experimental Rationale: The choice of pH 4.0, 7.4, and 9.0 is to simulate the acidic environment of the stomach, physiological pH, and a basic condition, respectively. Incubation at 37°C mimics physiological temperature. LC-MS/MS is the gold standard for its high sensitivity and selectivity in quantifying the parent compound.[4]
Protocol:
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.
Working Solution Preparation: Dilute the stock solution to 100 µM in acetonitrile/water (50:50, v/v).
Incubation:
Add 10 µL of the 100 µM working solution to 190 µL of buffer (pH 4.0, 7.4, and 9.0) in triplicate for each time point (0, 1, 2, 4, 8, and 24 hours).
Incubate the samples at 37°C in a shaking water bath.
Sample Quenching: At each time point, quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the samples at 10,000 rpm for 10 minutes to precipitate any solids.
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the percentage of the parent compound remaining against time. Calculate the half-life (t½) at each pH.
Workflow for Chemical Stability Assessment.
In Vitro Plasma Stability Assay
This assay determines the stability of the test compounds in the presence of plasma enzymes.
Experimental Rationale: Utilizing plasma from different species (e.g., human, rat, mouse) is crucial as there can be significant interspecies differences in plasma enzyme activity.[5] Heat-inactivated plasma serves as a negative control to differentiate between enzymatic and non-enzymatic degradation.
Protocol:
Stock and Working Solutions: Prepare as described in the chemical stability protocol.
Plasma Preparation: Thaw frozen plasma (human, rat, mouse) at 37°C. Prepare heat-inactivated plasma by incubating at 56°C for 30 minutes.
Incubation:
Pre-warm the plasma samples to 37°C.
Add 5 µL of the 100 µM working solution to 495 µL of active and heat-inactivated plasma in triplicate for each time point (0, 15, 30, 60, and 120 minutes).
Sample Quenching and Processing: Follow steps 4 and 5 from the chemical stability protocol.
LC-MS/MS Analysis: Analyze the supernatant for the parent compound concentration.
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the t=0 sample. Determine the half-life (t½) in active and heat-inactivated plasma.
Workflow for In Vitro Plasma Stability Assay.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of the compounds to phase I metabolism, primarily by CYP enzymes.
Experimental Rationale: Human liver microsomes (HLMs) are a standard in vitro model for predicting hepatic clearance in humans.[3] The inclusion of NADPH is essential as it is a required cofactor for CYP enzyme activity. The absence of NADPH serves as a negative control.
Protocol:
Stock and Working Solutions: Prepare as previously described.
Incubation Mixture Preparation:
Prepare a master mix containing phosphate buffer (pH 7.4) and human liver microsomes (final protein concentration 0.5 mg/mL).
Prepare an NADPH regenerating system solution.
Incubation:
Pre-warm the microsome master mix to 37°C.
Add 5 µL of the 100 µM working solution to the master mix.
Initiate the reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.
Incubate at 37°C in a shaking water bath. Collect aliquots at 0, 5, 15, 30, and 60 minutes.
Sample Quenching and Processing: Follow steps 4 and 5 from the chemical stability protocol.
LC-MS/MS Analysis: Quantify the parent compound in the supernatant.
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Workflow for Microsomal Stability Assay.
Comparative Stability Data and Structure-Stability Relationships
While a comprehensive, directly comparable dataset for a wide range of substituted phenylpiperidin-2-ones is not available in the published literature, we can construct a representative dataset based on established principles of medicinal chemistry and lactam stability. The following table illustrates how such data would be presented and provides a basis for discussing structure-stability relationships.
Table 1: Representative Stability Data for a Hypothetical Series of Substituted Phenylpiperidin-2-ones
Compound ID
R (Substitution)
Chemical Stability (t½ at pH 7.4, h)
Plasma Stability (Human, % remaining at 120 min)
Metabolic Stability (HLM, t½, min)
PPO-1
H
> 24
> 95
> 60
PPO-2
4-OCH₃
> 24
> 95
45
PPO-3
4-Cl
> 24
> 95
25
PPO-4
4-NO₂
18
> 95
15
Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate the principles of structure-stability relationships. It does not represent experimentally determined values for any specific compounds.
Discussion of Structure-Stability Relationships
The stability of substituted phenylpiperidin-2-ones is primarily influenced by the electronic properties of the substituents on the phenyl ring.
Influence of Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) are electron-donating. In the context of β-lactams, EDGs on the N-aryl ring have been shown to slow the rate of hydrolysis.[2] This is because they increase electron density on the nitrogen atom, making the amide bond less susceptible to nucleophilic attack. In terms of metabolic stability, EDGs can sometimes provide sites for oxidative metabolism (e.g., O-demethylation), which may decrease the metabolic half-life as illustrated for PPO-2 .
Influence of Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl) and nitro groups (-NO₂) are electron-withdrawing. EWGs on the N-aryl ring of a lactam can accelerate hydrolysis by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2] This effect is more pronounced with stronger EWGs like the nitro group, as suggested for PPO-4 in the chemical stability assay. Furthermore, EWGs can influence metabolic stability. For instance, the presence of a halogen can sometimes block a site of metabolism, but it can also activate the aromatic ring towards oxidation, potentially leading to faster clearance, as seen with PPO-3 and PPO-4 .
Structure-Stability Relationship for Phenylpiperidin-2-ones.
Conclusion and Future Directions
The stability of substituted phenylpiperidin-2-ones is a multifaceted property that is critically dependent on the electronic nature of the substituents on the phenyl ring. A thorough understanding of these structure-stability relationships is paramount for the design of drug candidates with optimal pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of compound stability.
For researchers in the field, it is recommended to conduct these stability assays early in the drug discovery process. This allows for the early identification of liabilities and provides an opportunity to iteratively optimize the chemical structure for improved stability. Future work should focus on generating a comprehensive and publicly available dataset of the comparative stability of a diverse range of substituted phenylpiperidin-2-ones to further refine our understanding and enable the development of predictive in silico models for stability assessment.
References
Banik, B. K., et al. (2018). SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. Heterocyclic Letters, 8(3), 715-717.
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link][1]
Imai, K. (n.d.). Experimental designs for identifying causal mechanisms. Princeton University. Retrieved from [Link][6]
Jiao, L., Liang, X., & Xu, J. X. (2006). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Journal of the American Chemical Society, 128(18), 6060-6069.
Kłosińska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.[3]
Locuson, C. W., & Hutzler, J. M. (2010). A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Bioorganic & Medicinal Chemistry, 18(12), 4405-4414.
Mishra, A., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 929-938.[4]
NIH Molecular Libraries Program. (2018, May 28). SAR Analysis and Properties of Substituted Phenyl Analogs. Probe Reports from the NIH Molecular Libraries Program.
O'Donnell, C. J., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. European Journal of Pharmaceutical Sciences, 48(4-5), 635-645.
Page, M. I., & Laws, A. P. (2005). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. Biochemistry, 44(49), 16265-16273.
Słoczyńska, K., et al. (2020). The influence of phase II enzymes on in vitro half-life of pirydo[1,2-c]pirymidine derivatives as structural analogues of arylpiperazine. Microchemical Journal, 159, 105550.
Staudinger Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link][7]
Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Medicinal Research Reviews, 30(4), 551-595.
Zapata-Sudo, G., et al. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones designed as anti-diabetic agents. Drug Design, Development and Therapy, 10, 2969-2979.[8]
Zhang, Y., et al. (2006). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Nuclear Medicine and Biology, 33(2), 227-234.[9]
5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7): Comprehensive Handling and Disposal Protocol
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires rigorous safety and logistical frameworks. 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 19...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires rigorous safety and logistical frameworks. 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS: 1909308-61-7) is a functionalized lactam frequently utilized as a building block in drug discovery and medicinal chemistry[1]. While not acutely lethal, its structural features dictate specific physicochemical behaviors that must be respected to maintain a self-validating safety system in the laboratory.
This guide provides an authoritative, step-by-step operational and disposal plan grounded in and regulatory frameworks.
Physicochemical Profiling & Hazard Causality
To handle a chemical safely, one must understand the causality behind its hazards. 5-(Hydroxymethyl)-5-phenylpiperidin-2-one features a piperidin-2-one (lactam) core, a lipophilic phenyl ring, and a hydrophilic hydroxymethyl group. This combination allows for strong intermolecular hydrogen bonding, meaning it typically presents as a stable solid powder at room temperature.
The Mechanistic Hazard: When handled as a neat powder, the primary risk is respiratory irritation via aerosolization. However, when dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, the solvent acts as a highly efficient carrier. The compound's amphiphilic nature allows it to bypass standard nitrile gloves if the solvent permeates the material, significantly increasing the risk of systemic dermal absorption.
Quantitative Data & Logistical Implications
Property
Value / Description
Operational Implication
Chemical Name
5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Full name required on all EPA waste labels; no abbreviations[2].
CAS Number
1909308-61-7
Unique identifier for safety data sheet (SDS) and inventory tracking[1].
Molecular Weight
205.26 g/mol
Determines stoichiometric calculations for scale-up and waste volume.
Functional Groups
Lactam, Phenyl, Hydroxymethyl
Amphiphilic nature; requires careful solvent selection for liquid waste segregation.
Primary Hazard
Irritant (Skin/Eye/Respiratory)
Mandates handling in a Class II BSC or chemical fume hood[3].
Disposal Route
High-Temperature Incineration
Sink disposal is strictly prohibited under RCRA guidelines[4].
Operational Plan: Safe Handling Methodology
Before generating waste, the handling protocol must be optimized to prevent exposure and cross-contamination. This methodology complies with the[5].
Engineering Controls : Always handle the neat powder within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent the inhalation of particulates[3].
Personal Protective Equipment (PPE) : Wear a fully buttoned flame-resistant lab coat and wrap-around safety goggles.
Crucial Insight: If preparing stock solutions in DMSO or DCM, upgrade to double-gloving or use butyl rubber gloves. Standard nitrile gloves degrade rapidly upon contact with these solvents, carrying dissolved solutes across the dermal barrier.
Weighing and Transfer : Use anti-static weigh boats and grounded spatulas. Static charge accumulation can cause the fine powder to violently aerosolize, leading to unintended respiratory exposure and widespread workspace contamination.
Proper Disposal Procedures (Core Directive)
Disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) and[6][7].
Step 1: Waste Segregation
Solid Waste : Contaminated consumables (weigh boats, pipette tips, gloves) and residual solid chemical must be collected in a puncture-resistant, sealable container lined with a compatible hazardous waste bag[2].
Liquid Waste : Solutions containing the compound must be segregated based on the primary carrier solvent. Halogenated solvents (e.g., DCM) must be kept strictly separate from non-halogenated solvents (e.g., Methanol, DMSO) to prevent reactive cross-contamination and to comply with downstream incineration facility requirements[4].
Step 2: Satellite Accumulation Area (SAA) Management
Transfer all waste to a designated SAA immediately after generation[4]. The SAA must be at or near the point of generation and under the direct control of the operator[6].
Containers must remain securely capped at all times unless actively adding or removing waste. Do not leave funnels resting in waste jugs[2][4].
Step 3: EPA-Compliant Labeling
Label containers explicitly with the words "Hazardous Waste" [2].
List the full chemical name: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, along with the exact percentage of the solvent composition. Do not use structural formulas or abbreviations (e.g., "5-HMPP"), as this violates EPA compliance and delays emergency response[2].
Step 4: Central Accumulation and Final Disposition
Once an SAA container reaches its volume capacity, it must be dated and transferred to the facility's Central Accumulation Area (CAA) within 72 hours (3 days)[2][4].
Final disposition is achieved via high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[8]. Under no circumstances should aqueous or organic solutions of this compound be poured down the drain[4].
Fig 1: Cradle-to-grave disposal workflow for 5-(Hydroxymethyl)-5-phenylpiperidin-2-one.
Spill Response Workflow
In the event of an accidental release, immediate assessment of the compound's physical state dictates the response logic[9].
Assessment & Isolation : Evacuate non-essential personnel from the immediate area. Identify if the spill is a solid (powder) or a liquid (solution)[2].
Solid Spill Containment : Do not dry sweep the powder, as the mechanical action generates hazardous aerosols. Instead, lightly mist the powder with a compatible solvent (e.g., water or dilute ethanol) to bind the particles, then carefully wipe up using absorbent pads[9].
Liquid Spill Containment : Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust for organic solvent spills[9].
Collection & Decontamination : Place all absorbed material into a puncture-resistant hazardous waste bag. Wash the contaminated surface thoroughly with soap and water to remove residual chemical films[9].
Disposal : Route all spill cleanup materials through the standard SAA hazardous waste stream[4].
Fig 2: Step-by-step spill response logic tree based on chemical physical state.
References
Title: 5-(Hydroxymethyl)
Source: sigmaaldrich.
Source: nih.
Source: cwu.
Source: columbia.
Source: epa.
Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Source: nih.
Title: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories.
This guide defines the operational safety envelope for handling 5-(Hydroxymethyl)-5-phenylpiperidin-2-one , a functionalized piperidinone scaffold often used as a pharmacophore in CNS-active drug discovery. While classified as an irritant, its structural similarity to bioactive phenyl-piperidinones mandates a precautionary handling approach , treating the compound as a potential bioactive agent until toxicological data proves otherwise.
Critical Hazard Data (GHS Classification)
Hazard Code
Description
Target Organ/System
H302
Harmful if swallowed
Systemic Toxicity
H315
Causes skin irritation
Dermal Barrier
H319
Causes serious eye irritation
Ocular Mucosa
H335
May cause respiratory irritation
Upper Respiratory Tract
PPE Decision Matrix: Context-Aware Protection
Safety is not static; it scales with operational intensity. The following matrix dictates the required PPE based on the physical state and quantity of the material handled.
Table 1: PPE Requirements by Operational Scale
Operation
Quantity
Respiratory Protection
Hand Protection
Eye/Face Protection
Body Protection
Analytical Weighing
< 100 mg
Fume Hood (Sash <18")
Nitrile (0.11 mm)
Safety Glasses w/ Side Shields
Lab Coat (Cotton/Poly)
Stock Solution Prep
100 mg - 10 g
Fume Hood or Powder Enclosure
Double Nitrile (Outer: 0.11mm)
Chemical Goggles (Vented)
Lab Coat + Tyvek Sleeves
Bulk Transfer/Synthesis
> 10 g
P100/N95 Respirator + Fume Hood
Nitrile (0.11mm) + Laminate Liner
Face Shield + Goggles
Tyvek Coverall
Spill Cleanup
Any
Full-Face Respirator (OV/AG/P100)
Silver Shield® / 4H® Laminate
Integrated into Respirator
Tyvek Coverall + Shoe Covers
Scientist’s Insight: The "Solvent Vector" Rule
Crucial Note: Once dissolved, the solvent dictates the glove breakthrough time, not the solute.
In DMSO/DMF: These solvents permeate nitrile rapidly and carry the dissolved compound through the skin. Action: Use "Silver Shield" laminate gloves or double-glove with immediate change upon splash.
In DCM (Dichloromethane): Standard nitrile fails in seconds. Action: Use PVA (Polyvinyl alcohol) or laminate gloves.
Operational Protocols
Protocol A: Safe Weighing & Solubilization
Rationale: H335 (Respiratory Irritation) indicates that dust generation is the primary exposure vector during the solid phase.
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Piperidinone powders can be electrostatic, increasing dispersion risk.
Weighing:
Tare the vial closed.
Open vial only inside the hood sash.
Use a disposable anti-static spatula.
Solubilization: Add solvent (e.g., DMSO, Methanol) immediately to the solid to suppress dust. Do not vortex open containers.
Protocol B: Reaction Setup (Inert Atmosphere)
Rationale: While not strictly pyrophoric, maintaining purity requires excluding moisture/oxygen, and closed systems prevent aerosol release.
Glassware: Flame-dry glassware under vacuum; backfill with Argon/Nitrogen.
Addition: Add 5-(Hydroxymethyl)-5-phenylpiperidin-2-one as a solution via syringe or cannula to avoid opening the reactor.
Temperature Control: If heating >50°C, ensure a reflux condenser is active to prevent solvent/compound vapor escape.
Visualizing Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic flow ensures researchers select the correct gear based on the specific task hazard.
Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.
Emergency Response & Disposal
Spill Response (Solid)
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don N95/P100 respirator and double nitrile gloves.
Contain: Do not dry sweep (generates dust). Cover spill with wet paper towels (water or ethanol) to dampen.
Collect: Scoop damp material into a wide-mouth waste jar.
Clean: Wipe surface with 1N HCl (to protonate the amine/amide functionality, increasing water solubility) followed by soap and water.
Waste Disposal
Stream: Segregate as "Hazardous Organic Waste" .
Labeling: Must clearly state: "Contains 5-(Hydroxymethyl)-5-phenylpiperidin-2-one - Irritant/Harmful."
Destruction: High-temperature incineration is the standard disposal method for phenyl-piperidinone derivatives.
Diagram 2: Spill Response Workflow
Caption: Step-by-step workflow for containing and cleaning spills to minimize aerosolization.
References
Sigma-Aldrich (Merck). (2023). Safety Data Sheet: 5-(hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7).[1] Retrieved from
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: 5-Hydroxy-1-methylpiperidin-2-one (Analog Reference). Retrieved from
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. Retrieved from
Enamine. (2023). Building Blocks: 5-(hydroxymethyl)-5-phenylpiperidin-2-one.[1] Retrieved from